molecular formula C17H32N2O5 B12384121 (S)-Tco-peg3-NH2

(S)-Tco-peg3-NH2

Cat. No.: B12384121
M. Wt: 344.4 g/mol
InChI Key: XVICSQMDNBTGBB-MQDFFIGUSA-N
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Description

(S)-Tco-peg3-NH2 is a useful research compound. Its molecular formula is C17H32N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15,18H2,(H,19,20)/b6-4+/t16-/m1/s1

InChI Key

XVICSQMDNBTGBB-MQDFFIGUSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCN

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

what is (S)-Tco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-Tco-peg3-NH2 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule at the forefront of bioconjugation and chemical biology. It features a strained trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups makes it an invaluable tool for the precise and efficient labeling and modification of biomolecules.

The primary application of this compound lies in its ability to participate in bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction. The highly strained double bond of the TCO ring reacts with exceptional speed and selectivity with a tetrazine partner, forming a stable covalent bond in complex biological environments without interfering with native biochemical processes. This reaction's biocompatibility and rapid kinetics have made it a cornerstone of modern bioconjugation techniques.

The primary amine group on this compound provides a versatile handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecules that possess a carboxylic acid or an activated ester functionality. The PEG3 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is characterized by its distinct functional components: the (S)-configured trans-cyclooctene for click chemistry, a PEG3 spacer for improved solubility and reduced steric hindrance, and a primary amine for conjugation.

PropertyValue
Molecular Formula C₁₇H₃₂N₂O₅
Molecular Weight 344.45 g/mol
IUPAC Name [(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Appearance Colorless to slightly yellow oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Store at -20°C, desiccated and protected from light
Reaction Kinetics and Stability

The utility of this compound is largely defined by the kinetics of the TCO-tetrazine ligation and the stability of the TCO moiety.

Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives.[3][4]

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water
TCOMethyl-substituted tetrazine~1,000Aqueous Media
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
Strained TCOs (e.g., s-TCO)3,6-dipyridyl-s-tetrazineup to 3,300,000Aqueous Media

Note: The reactivity of this compound will be within the range of values presented for TCO derivatives, with minor variations due to the PEG3 linker and stereochemistry.

Stability: The high ring strain that confers reactivity to the TCO group also makes it susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer. The stability of TCO-containing molecules is influenced by several factors:

  • Thiols: The presence of thiols, such as dithiothreitol (DTT), can promote the isomerization of TCO to CCO.

  • Metals: Certain metals can also catalyze the isomerization of the TCO ring.

  • Storage: For long-term stability, this compound should be stored at -20°C or below, desiccated, and protected from light. Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at low temperatures. Due to the potential for isomerization, long-term storage of TCO compounds is generally not recommended.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

  • Conjugation of this compound to a target molecule: This is commonly achieved by forming an amide bond between the primary amine of the linker and a carboxylic acid on the target molecule using EDC/NHS chemistry.

  • TCO-tetrazine click reaction: The resulting TCO-functionalized molecule is then reacted with a tetrazine-modified molecule of interest.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) with this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).

    • Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions of EDC with the amine group of this compound.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

    • Add a 20-100 fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-labeled Protein:

    • Purify the TCO-labeled protein from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF or ESI-MS to detect the mass shift corresponding to the attached linker. Purity can be assessed by SDS-PAGE and HPLC.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • TCO-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule

  • DMSO or DMF for dissolving the tetrazine reagent

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF (e.g., 1-10 mM).

  • Click Reaction:

    • To the solution of the TCO-labeled protein, add the tetrazine stock solution to achieve a final molar ratio of 1:1 to 1:5 (TCO-protein:tetrazine). A slight excess of the tetrazine reagent can help drive the reaction to completion.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • For many applications, the reaction is highly efficient and clean, and no further purification is needed.

    • If necessary, remove excess tetrazine reagent by using a desalting column or SEC.

  • Analysis:

    • Confirm the final conjugate by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (disappearance of the tetrazine absorbance), and mass spectrometry.

Applications and Visualizations

This compound is a versatile tool with broad applications in chemical biology and drug development.

Protein-Protein Interaction Studies

Cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping interaction interfaces. This compound can be used to functionalize a "bait" protein through its carboxyl groups. This TCO-labeled bait protein can then be introduced into a cellular lysate or a purified protein mixture. After allowing for protein complexes to form, a membrane-permeable, tetrazine-functionalized cross-linker can be added to capture interacting "prey" proteins. Subsequent purification of the cross-linked complexes and analysis by mass spectrometry can identify the interacting partners.

experimental_workflow cluster_bait Bait Protein Functionalization cluster_interaction Interaction and Cross-linking cluster_analysis Analysis Bait Bait Protein (with -COOH groups) TCO_Bait TCO-Bait Protein Bait->TCO_Bait 1. Conjugation TCO_Linker This compound TCO_Linker->TCO_Bait EDC_NHS EDC/NHS EDC_NHS->TCO_Bait Complex TCO-Bait :: Prey Complex TCO_Bait->Complex 2. Incubation Lysate Cell Lysate or Protein Mixture Prey Prey Protein Prey->Complex Crosslinked_Complex Cross-linked Complex Complex->Crosslinked_Complex 3. Click Reaction Tz_Crosslinker Tetrazine Cross-linker Tz_Crosslinker->Crosslinked_Complex Purification 4. Affinity Purification Crosslinked_Complex->Purification Digestion 5. Proteolytic Digestion Purification->Digestion MS 6. LC-MS/MS Analysis Digestion->MS Identification Prey Protein Identification MS->Identification pretargeting_workflow cluster_step1 Step 1: Targeting Molecule Administration cluster_step2 Step 2: Payload Administration and Click Reaction cluster_outcome Outcome TCO_Antibody TCO-Antibody (via this compound conjugation) Binding Binding to Cell Surface Antigen TCO_Antibody->Binding Target_Cell Target Cell (e.g., Cancer Cell) Target_Cell->Binding Click_Reaction Bioorthogonal Click Reaction at Target Site Binding->Click_Reaction Tz_Payload Tetrazine-Payload (Drug or Fluorophore) Circulation Systemic Circulation Tz_Payload->Circulation Circulation->Click_Reaction Therapeutic_Effect Localized Therapeutic Effect Click_Reaction->Therapeutic_Effect Imaging_Signal Specific Imaging Signal Click_Reaction->Imaging_Signal

References

(S)-Tco-peg3-NH2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic development. This guide provides an in-depth overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Core Structure and Properties

This compound integrates a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amine (-NH2) functional group. This unique architecture enables its pivotal role in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules. This "click chemistry" reaction is characterized by its exceptional speed and selectivity, allowing for the efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.

The primary amine group serves as a versatile handle for conjugation to various biomolecules and surfaces, often through reactions with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents. The PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and can minimize non-specific interactions of the resulting conjugate.

Physicochemical Properties

Quantitative data for this compound has been compiled from various sources. It is important to note that slight variations in reported molecular weights and formulas may exist between different commercial suppliers.

PropertyValueSource(s)
Molecular Formula C17H32N2O5[1][2]
Molecular Weight 344.45 g/mol [1][2]
Appearance Colorless to slightly yellow oil
Purity >95% (typically analyzed by HPLC)
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile
Storage Conditions -20°C, desiccated, protected from light
Reactive Properties and Kinetics

The hallmark of this compound is the reactivity of its TCO group with tetrazines. This iEDDA reaction is one of the fastest bioorthogonal reactions known. The rate of this reaction is quantified by the second-order rate constant (k₂), which can vary depending on the specific tetrazine derivative and reaction conditions.

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
TCO and 3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCO and Methyl-substituted tetrazine~1000Aqueous Media
TCO and Hydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO and 3,6-bisalkyl-tetrazine420 ± 49Acetonitrile

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific applications.

Protocol for Antibody Conjugation with this compound via NHS Ester Chemistry

This two-step protocol first involves the modification of a payload (e.g., a drug or fluorophore) containing a carboxylic acid with an NHS ester, followed by conjugation to the amine group of this compound, and subsequent conjugation of the TCO-modified payload to a tetrazine-labeled antibody. A more direct approach involves reacting the amine on this compound with an NHS-ester functionalized payload.

Materials:

  • Payload with a carboxylic acid group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tetrazine-functionalized antibody

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

Step 1: Activation of Payload with NHS Ester

  • Dissolve the payload containing a carboxylic acid in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

Step 2: Conjugation of NHS-activated Payload to this compound

  • To the solution of the NHS-activated payload, add 1.0 equivalent of this compound.

  • Stir the reaction at room temperature for 2-4 hours.

  • Purify the TCO-functionalized payload by HPLC.

Step 3: Conjugation to Tetrazine-labeled Antibody

  • Prepare the tetrazine-labeled antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

  • Add the purified TCO-functionalized payload to the antibody solution. A 5- to 20-fold molar excess of the TCO-payload is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature or 37°C.

  • The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purify the final antibody-drug conjugate using a spin desalting column or size-exclusion chromatography to remove excess, unreacted TCO-payload.

General Protocol for Labeling Primary Amines on a Protein

This protocol describes the direct conjugation of this compound to a protein through the formation of an amide bond with a carboxyl group on the protein, activated with EDC.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Spin desalting column

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMSO or DMF.

  • Add a 20- to 50-fold molar excess of this compound to the protein solution.

  • Add EDC (and Sulfo-NHS, if used) to the reaction mixture. A 10-fold molar excess of EDC over the amine linker is a typical starting point.

  • Incubate the reaction for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

  • Remove excess reagents and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Applications and Workflows

The unique properties of this compound make it a valuable tool in various advanced biomedical applications.

Pre-targeted Radioimmunotherapy (PRIT)

PRIT is a multi-step strategy designed to improve the therapeutic index of radiopharmaceuticals. This compound can be used to link a targeting moiety (e.g., an antibody) to the TCO group, which is then administered to the patient. After the antibody has accumulated at the tumor site and cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-modified antibody at the tumor, delivering a high dose of radiation specifically to the cancer cells.

PRIT_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_outcome Outcome a Administration of This compound conjugated Antibody b Antibody accumulates at tumor site a->b Tumor Targeting c Unbound antibody clears from circulation b->c Pharmacokinetics d Administration of Radiolabeled Tetrazine e Rapid in vivo 'Click' Reaction (iEDDA) d->e Bioorthogonal Ligation f Selective delivery of radionuclide to tumor e->f Targeted Therapy g Tumor Ablation f->g h Minimized Off-Target Toxicity f->h

Caption: Pre-targeted Radioimmunotherapy (PRIT) Workflow.

Antibody-Drug Conjugate (ADC) Development

This compound is instrumental in the synthesis of site-specific ADCs. By incorporating the TCO moiety onto a cytotoxic drug via the amine group, and having a tetrazine-modified antibody, a homogenous ADC with a defined drug-to-antibody ratio (DAR) can be produced. This enhances the therapeutic window by improving efficacy and reducing toxicity.

Targeting the HER2 Signaling Pathway in Cancer Therapy

In HER2-positive cancers, the HER2 receptor is overexpressed, leading to uncontrolled cell proliferation and survival.[3] Antibodies targeting HER2, such as Trastuzumab, can be conjugated with cytotoxic payloads using this compound. This creates a HER2-targeted ADC that can selectively deliver the payload to cancer cells, thereby inhibiting downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways and inducing apoptosis.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation HER3 HER3 HER3->HER2 Heterodimerization Ligand Ligand (e.g., NRG1) Ligand->HER3 ADC Trastuzumab-TCO-Drug (ADC) ADC->HER2 Binding & Internalization Payload Cytotoxic Payload ADC->Payload Release Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload->Apoptosis

References

(S)-Tco-peg3-NH2: A Technical Guide to its Mechanism of Action in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg3-NH2 is a heterobifunctional linker that has become an important tool in the field of bioorthogonal chemistry, particularly for applications in drug delivery, molecular imaging, and diagnostics.[1][2] Its utility lies in its ability to participate in highly rapid and specific "click chemistry" reactions within complex biological environments.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the key chemical processes and workflows.

The structure of this compound consists of three key components: a strained trans-cyclooctene (TCO) moiety, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a primary amine (NH2) functional group.[] The TCO group is the bioorthogonal reactive handle, the PEG3 spacer enhances aqueous solubility and reduces steric hindrance, and the primary amine allows for covalent attachment to biomolecules or surfaces.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action of this compound is its participation in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a 1,2,4,5-tetrazine (Tz) derivative. This reaction is renowned for its exceptional speed, selectivity, and biocompatibility, making it one of the fastest bioorthogonal reactions currently available.

The reaction proceeds through a two-step cascade:

  • [4+2] Cycloaddition: The first, and rate-determining, step is a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich trans-cyclooctene (the dienophile). The high ring strain of the TCO moiety is a key driver for the rapid rate of this reaction. This cycloaddition forms a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is thermodynamically favorable and drives the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.

A key advantage of this reaction is its bioorthogonal nature; neither the TCO nor the tetrazine moiety reacts with endogenous functional groups found in biological systems, ensuring high specificity. Furthermore, the reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.

Figure 1: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data: Reaction Kinetics

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCOMethyl-substituted tetrazine~1000Aqueous Media
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO3,6-bisalkyl-tetrazine420 ± 49Acetonitrile
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water
axTCO-PEG₄4-substituted 3-(3-fluorophenyl)-Tz20,000 - 130,000DPBS

Table 1: A summary of reported second-order rate constants for various TCO-tetrazine reactions, providing an expected range of reactivity for this compound.

Experimental Protocols

The use of this compound typically involves a two-stage process: first, the conjugation of the linker to a biomolecule of interest via its primary amine, and second, the bioorthogonal ligation of the TCO-functionalized biomolecule with a tetrazine-modified partner.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the labeling of a protein with this compound by targeting its carboxylic acid residues (e.g., aspartic acid, glutamic acid, or the C-terminus) using carbodiimide chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting columns for purification.

Procedure:

  • Protein Preparation: Dissolve the protein of interest in MES buffer (pH 6.0) to a concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to create concentrated stock solutions (e.g., 10-100 mM).

  • Activation of Carboxyl Groups: Add a 50- to 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column, dialyzing against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol outlines the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or another protein).

Materials:

  • Purified TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-molecule is a good starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (typically pink/red with an absorbance maximum between 510-550 nm).

  • Analysis and Purification: Analyze the reaction product using SDS-PAGE to observe the formation of the conjugate (indicated by a band shift). If necessary, purify the final conjugate from any unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Experimental_Workflow cluster_conjugation Stage 1: Biomolecule Conjugation cluster_ligation Stage 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Protein) Activation Activate Biomolecule (e.g., with EDC/NHS) Biomolecule->Activation Linker This compound Conjugation Conjugation Reaction Linker->Conjugation Activation->Conjugation Purification1 Purification Conjugation->Purification1 TCO_Biomolecule TCO-functionalized Biomolecule Purification1->TCO_Biomolecule Ligation IEDDA Reaction TCO_Biomolecule->Ligation Tz_Molecule Tetrazine-functionalized Molecule Tz_Molecule->Ligation Analysis Analysis / Purification Ligation->Analysis Final_Conjugate Final Conjugate Analysis->Final_Conjugate

Figure 2: General experimental workflow for using this compound.

Conclusion

This compound is a versatile and powerful reagent for bioorthogonal chemistry. Its mechanism of action, centered on the rapid and specific inverse-electron-demand Diels-Alder reaction with tetrazines, enables the efficient labeling and conjugation of biomolecules in complex environments. The quantitative data underscore the high reaction rates, and the provided protocols offer a framework for the practical application of this technology. For researchers, scientists, and drug development professionals, this compound represents a key enabling tool for advancing molecular imaging, targeted therapeutics, and diagnostics.

References

(S)-Tco-peg3-NH2 for Bioorthogonal Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Tco-peg3-NH2, a key reagent in the field of bioorthogonal chemistry. We will delve into its core principles, quantitative performance, and practical applications, offering detailed experimental protocols and visual workflows to empower your research and development endeavors.

Introduction to this compound and Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst.[1]

This compound is a heterobifunctional linker that incorporates a strained (S)-TCO moiety, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a primary amine (-NH2) functional group.

  • The (S)-TCO group is the reactive handle for the bioorthogonal ligation with a tetrazine-modified molecule. The inherent ring strain of the trans-cyclooctene is the driving force for the rapid and specific reaction.[1]

  • The PEG3 spacer enhances the aqueous solubility of the molecule, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.

  • The primary amine (-NH2) provides a versatile point of attachment for conjugation to a wide range of biomolecules, such as proteins, antibodies, or other molecules of interest, typically through amide bond formation with activated esters (e.g., NHS esters) or carboxylic acids.

Quantitative Data Presentation: Reaction Kinetics

The hallmark of the TCO-tetrazine ligation is its extraordinary speed. The second-order rate constants (k₂) are among the highest reported for any bioorthogonal reaction, enabling efficient labeling at low concentrations. The reactivity is influenced by the specific structures of both the TCO and the tetrazine, as well as the solvent system.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
trans-Cyclooctene (TCO)Methyl-substituted tetrazine~1000Aqueous Media
trans-Cyclooctene (TCO)Hydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO3,6-bisalkyl-tetrazine420 ± 49Acetonitrile
Conformationally strained TCO3,6-bisalkyl-tetrazine23,800 ± 40025% Acetonitrile/PBS
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water
axTCO-PEG₄4-substituted aryltetrazines~20,000 to 130,000DPBS
axTCO-PEG₄5-substituted aryltetrazines~70,000 to 110,000DPBS
axTCO-PEG₄6-substituted aryltetrazines~25,000 to 80,000DPBS

Note: The reactivity of this compound will be in a similar range to the TCO derivatives listed above, with minor variations due to the PEG3-NH2 linker. The specific stereochemistry of the (S)-isomer can influence the reaction rate.

Mandatory Visualizations

Reaction Mechanism

G Mechanism of TCO-Tetrazine Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder (IEDDA) cluster_product Products TCO This compound Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine-modified Molecule Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Unstable Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Caption: The IEDDA reaction between TCO and tetrazine proceeds via a cycloaddition followed by a retro-Diels-Alder reaction.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

G Workflow for ADC Synthesis using this compound cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Targeting Antibody (e.g., mAb) Reaction1 React Antibody with TCO-Linker Antibody->Reaction1 TCO_Linker (S)-Tco-peg3-NHS ester TCO_Linker->Reaction1 Purification1 Purification (e.g., SEC) Reaction1->Purification1 TCO_Ab TCO-modified Antibody Reaction2 TCO-Tetrazine Ligation TCO_Ab->Reaction2 Purification1->TCO_Ab Tz_Drug Tetrazine-modified Cytotoxic Drug Tz_Drug->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: A two-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Pre-targeting Workflow for In Vivo Imaging

G Pre-targeting Workflow for In Vivo Imaging cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Imaging Inject_Ab Inject TCO-modified Targeting Vector (e.g., Antibody) Accumulation Accumulation at Target Site (e.g., Tumor) Inject_Ab->Accumulation Clearance1 Clearance of Unbound Antibody from Circulation Accumulation->Clearance1 Inject_Probe Inject Tetrazine-modified Imaging Probe (e.g., with ¹⁸F) Clearance1->Inject_Probe Time Delay Reaction_InVivo Rapid In Vivo Ligation at Target Site Inject_Probe->Reaction_InVivo Clearance2 Clearance of Unbound Probe Reaction_InVivo->Clearance2 Imaging PET/SPECT Imaging Clearance2->Imaging

Caption: Pre-targeting strategy separates antibody targeting and imaging probe administration for improved signal-to-noise.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound via NHS Ester Chemistry

This protocol describes the modification of a protein with this compound by first converting the amine to an NHS ester, which then reacts with primary amines (e.g., lysine residues) on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or a similar NHS ester activation reagent

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or dialysis equipment for purification

Procedure:

  • Preparation of (S)-Tco-peg3-NHS ester:

    • In a microcentrifuge tube, dissolve this compound and a slight molar excess of DSC in anhydrous DMSO to a final concentration of 10 mM.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the (S)-Tco-peg3-NHS ester. This solution should be used immediately.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the freshly prepared (S)-Tco-peg3-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO linker and quenching reagents using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Confirm successful labeling by mass spectrometry (expecting a mass shift corresponding to the addition of the TCO-peg3 moiety).

    • The TCO-labeled protein can be used immediately for the tetrazine ligation or stored at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Bioorthogonal Ligation of a TCO-labeled Protein with a Tetrazine-Fluorophore

This protocol details the reaction between the TCO-modified protein (from Protocol 1) and a tetrazine-conjugated fluorophore.

Materials:

  • TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-fluorophore conjugate (dissolved in DMSO or an aqueous buffer)

  • SDS-PAGE analysis equipment

  • Fluorescence imaging system (e.g., gel imager or fluorescence plate reader)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein at a desired concentration (e.g., 1 mg/mL) in the reaction buffer.

    • Prepare a stock solution of the tetrazine-fluorophore in DMSO (e.g., 10 mM) and then dilute it to a working concentration in the reaction buffer.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-fluorophore to the TCO-labeled protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can often be visually monitored by the disappearance of the characteristic color of the tetrazine.

  • Analysis of Conjugation:

    • Analyze the reaction mixture by SDS-PAGE. Successful conjugation will result in a fluorescently labeled protein band when visualized under the appropriate excitation and emission wavelengths. A shift in the molecular weight may also be observable depending on the size of the fluorophore.

  • Purification (Optional):

    • If necessary, remove the excess, unreacted tetrazine-fluorophore using a desalting spin column or size-exclusion chromatography. This is particularly important for applications requiring a pure, labeled protein.

Applications in Research and Drug Development

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by the TCO-tetrazine reaction is ideal for constructing ADCs, where a potent drug is attached to a tumor-targeting antibody.

  • Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on or within living cells for fluorescence microscopy.

  • In Vivo Pre-targeting: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site. Subsequently, a tetrazine-labeled imaging or therapeutic agent is administered, which rapidly "clicks" to the antibody at the target, improving the signal-to-background ratio and reducing off-target toxicity.

  • PROTACs and Molecular Glues: The formation of well-defined molecular assemblies is enabled by the TCO-tetrazine ligation, facilitating the development of novel therapeutic modalities.

  • Surface Immobilization and Hydrogel Formation: The robust and specific nature of this chemistry is also utilized in materials science for creating functionalized surfaces and biocompatible hydrogels.

Conclusion

This compound is a powerful and versatile tool for bioorthogonal labeling. Its combination of a highly reactive TCO moiety, a solubilizing PEG spacer, and a functionalizable amine handle makes it an invaluable reagent for researchers, scientists, and drug development professionals. The exceptionally fast and specific TCO-tetrazine ligation enables the precise construction of complex bioconjugates for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.

References

The Pivotal Role of trans-Cyclooctene (TCO) in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. At the forefront of this revolution is the trans-cyclooctene (TCO) group and its exceptionally rapid and specific reaction with tetrazines. This technical guide provides a comprehensive overview of the TCO group's central role in click chemistry, with a focus on its application in bioconjugation, drug development, and in vivo imaging.

Core Principles of TCO-Tetrazine Ligation

The utility of TCO in bioorthogonal chemistry is primarily defined by its reaction with 1,2,4,5-tetrazines, a transformation known as the TCO-tetrazine ligation. This reaction is a cornerstone of click chemistry due to its remarkable features:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching as high as 10⁷ M⁻¹s⁻¹.[1] This extraordinary speed allows for efficient labeling and conjugation at the low concentrations typically found in biological systems.[2]

  • Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which is a requirement for some other click chemistry reactions.[2][3]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic, meaning they do not react with naturally occurring functional groups in biomolecules such as amines, thiols, or carboxylates.[2] This ensures that the conjugation is highly specific and minimizes off-target reactions.

  • Stability and Irreversibility: The resulting dihydropyridazine bond formed is stable and the reaction is irreversible, ensuring a permanent linkage.

The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.

Quantitative Analysis of TCO Derivatives

The reactivity of the TCO group can be finely tuned by modifying its chemical structure. Various TCO derivatives have been developed to enhance reaction kinetics, stability, and solubility. The table below summarizes the second-order rate constants for the reaction of several common TCO derivatives with a standard tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000Increased reactivity due to steric effects.
Dioxolane-fused trans-cyclooctened-TCO366,000 (± 15,000)High reactivity and enhanced stability.
Cyclopropane-fused trans-cyclooctenes-TCO3,300,000 (± 40,000)Currently the fastest TCO derivative, though with some stability trade-offs.

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCO-tetrazine chemistry. Below are protocols for two key experimental procedures.

Protocol 1: TCO-Labeling of Proteins via NHS Ester Chemistry

This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Buffer exchange the protein into a phosphate reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column. The TCO-labeled protein is now ready for reaction with a tetrazine-functionalized molecule.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-containing protein solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is recommended.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Visualizing Key Processes in TCO Click Chemistry

Diagrams are provided below to illustrate the fundamental mechanism and a key application of TCO-tetrazine chemistry.

TCO_Tetrazine_Ligation cluster_reaction Inverse-Electron-Demand Diels-Alder TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine (Diene) Tetrazine->Intermediate + Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂)

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Antibody_Labeling_Workflow Antibody Antibody TCO_Antibody TCO-Labeled Antibody Antibody->TCO_Antibody + TCO-NHS Ester (Amine Labeling) TCO_NHS TCO-NHS Ester Purification1 Purification (e.g., Desalting Column) TCO_Antibody->Purification1 Tetrazine_Probe Tetrazine-Functionalized Probe (e.g., Drug, Dye) Purification1->Tetrazine_Probe + Tetrazine Probe (TCO-Tetrazine Ligation) Labeled_Antibody Labeled Antibody-Probe Conjugate Purification1->Labeled_Antibody Purification2 Purification (Optional) Labeled_Antibody->Purification2 Final_Product Final Conjugate Purification2->Final_Product

Experimental workflow for antibody-TCO conjugation and labeling.

Advanced Applications in Drug Development: The "Click-to-Release" Strategy

Beyond simple bioconjugation, TCO-tetrazine chemistry has enabled the development of innovative "click-to-release" systems for targeted drug delivery. In this approach, a therapeutic agent is "caged" with a TCO moiety, rendering it inactive. Upon reaction with a tetrazine delivered to a specific target site, the TCO linker is cleaved, releasing the active drug precisely where it is needed. This strategy holds immense promise for increasing the therapeutic index of potent drugs by minimizing off-target toxicity.

Click_To_Release cluster_prodrug Inactive Prodrug cluster_trigger Targeted Trigger cluster_release Drug Release Prodrug TCO-Caged Drug Active_Drug Active Drug Prodrug->Active_Drug + Tetrazine (Click Reaction) Tetrazine Tetrazine Byproduct Linker Byproduct

Logical workflow of the "click-to-release" drug delivery strategy.

References

The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, safety, and pharmacokinetic profile of the resulting biomolecule. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) have become a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the benefits and applications of the short, discrete PEG3 linker in bioconjugation. Comprising three ethylene glycol units, the PEG3 linker offers a unique and advantageous balance of hydrophilicity, flexibility, and a defined length, making it a versatile tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Advantages of the PEG3 Linker

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain and the discrete length of the PEG3 moiety.

  • Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the linker and the conjugated payload. This increased water solubility is particularly crucial for hydrophobic cytotoxic drugs used in ADCs, as it helps to prevent aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[1][2][3] The hydrophilicity of PEG linkers is a key strategy to mask the inherent hydrophobicity of many potent payloads.[4][5]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG3 linker can contribute to a longer circulation half-life of the bioconjugate. By increasing the hydrodynamic radius and shielding the payload from enzymatic degradation and renal clearance, PEGylation can lead to improved drug exposure at the target site. Studies have shown that increasing PEG length generally leads to decreased clearance rates of ADCs.

  • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and peptides. The flexible PEG3 chain can mask potential epitopes on the linker and payload, lowering the risk of an immune response against the bioconjugate.

  • Precise Spatial Control: The defined, discrete length of the PEG3 linker provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and an E3 ligase optimally to facilitate the formation of a productive ternary complex for subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

  • Biocompatibility and Low Toxicity: PEG is widely recognized for its biocompatibility and low toxicity, making it a suitable component for therapeutic agents.

Quantitative Impact of PEG Linkers in Bioconjugation

The decision to incorporate a PEG linker is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of bioconjugates.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE (DAR 8)
PEG2~7.00.82Non-binding IgG-MMAE (DAR 8)
PEG4 ~5.5 0.65 Non-binding IgG-MMAE (DAR 8)
PEG6~4.00.47Non-binding IgG-MMAE (DAR 8)
PEG8~2.50.29Non-binding IgG-MMAE (DAR 8)
PEG12~2.50.29Non-binding IgG-MMAE (DAR 8)
PEG24~2.50.29Non-binding IgG-MMAE (DAR 8)
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG
Data from a study on affibody-drug conjugates.
LinkerTarget Cell LineIC50 (nM)
Pro-PEG3-BAH3122156
Gly-PEG3-BAH3122840
Pro-BA (Linker-free)H312234
Gly-BA (Linker-free)H312269
Data from a study on PROTACs targeting EML4-ALK in H3122 non-small cell lung cancer cells. BA refers to a Brigatinib analog.

Applications of the PEG3 Linker

The versatile properties of the PEG3 linker have led to its widespread adoption in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. The inclusion of a PEG3 linker can:

  • Improve the solubility and reduce aggregation of ADCs , especially those with hydrophobic payloads, leading to more homogeneous and stable formulations.

  • Enhance the pharmacokinetic profile , resulting in a longer half-life and increased drug exposure at the tumor site.

  • Enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG3 Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. A PEG3 linker in a PROTAC can:

  • Provide the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Enhance the solubility and cell permeability of the PROTAC molecule, which is crucial for its biological activity.

PROTAC_Mechanism POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - PEG3 Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG3 linkers in bioconjugation. Below are representative protocols for key experiments.

Protocol 1: Conjugation of a PEG3-NHS Ester to an Antibody

This protocol describes the conjugation of an amine-reactive PEG3 linker to the lysine residues of an antibody.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Amine-reactive PEG3-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.

  • PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a calculated molar excess (typically 10- to 20-fold) of the PEG3-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG3 linker and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against PBS.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a PEG3 Linker

This protocol outlines the "click chemistry" conjugation of an azide-functionalized biomolecule to an alkyne-functionalized PEG3 linker.

Materials:

  • Azide-functionalized biomolecule (e.g., protein)

  • Alkyne-PEG3-modifier

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Azide-biomolecule in an appropriate buffer.

    • Alkyne-PEG3-modifier in DMSO or water.

    • CuSO₄ in water (e.g., 20 mM).

    • Ligand (e.g., THPTA) in water (e.g., 100 mM).

    • Sodium ascorbate in water (e.g., 300 mM, prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess of the alkyne-PEG3-modifier in the reaction buffer.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. For THPTA, a 1:2 molar ratio of Cu:ligand is often used.

  • Initiate the Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if using fluorescently tagged molecules.

  • Purification: Purify the PEG3-conjugated biomolecule to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.

  • Analysis: Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., NHS ester, Click Chemistry) Biomolecule->Conjugation Linker PEG3 Linker (with reactive groups) Linker->Conjugation Payload Payload (e.g., Drug, Fluorophore) Payload->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Characterization Physicochemical Analysis Purification->Characterization DAR DAR Determination (HIC, MS) Characterization->DAR Stability Stability Assessment (Aggregation, Thermal) Characterization->Stability Purity Purity Analysis (SDS-PAGE, SEC) Characterization->Purity InVitro In Vitro Assays (e.g., Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: General experimental workflow for bioconjugation using a PEG3 linker.

Conclusion

The discrete PEG3 linker represents a powerful and versatile tool in the field of bioconjugation. Its unique combination of hydrophilicity, biocompatibility, and defined length allows for the precise engineering of complex biomolecules with improved therapeutic properties. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide optimal spatial control makes it an invaluable component in the design of next-generation therapeutics, including ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 linker in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like PEG3 will be crucial in developing safer and more effective targeted therapies.

References

An In-depth Technical Guide to the Reactivity of (S)-Tco-peg3-NH2 with Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (S)-Tco-peg3-NH2 with tetrazine, a cornerstone of bioorthogonal chemistry. This reaction, characterized by its exceptional speed and specificity, is pivotal in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging agents.

Core Principles of TCO-Tetrazine Reactivity

The conjugation of a trans-cyclooctene (TCO) moiety, such as that in this compound, with a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a type of "click chemistry" notable for its bioorthogonal nature, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.

The key features of this reaction include:

  • Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This allows for efficient conjugation even at low, micromolar to nanomolar concentrations, which is crucial for in vivo applications.

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic metal catalysts like copper.

  • High Specificity: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring precise and predictable conjugations.

  • Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine bond.

The this compound reagent incorporates a three-unit polyethylene glycol (PEG3) spacer, which enhances its aqueous solubility and reduces the potential for aggregation of the resulting conjugate. The terminal primary amine (-NH2) allows for its covalent attachment to a molecule of interest (e.g., an antibody, a small molecule drug, or a nanoparticle) through various amine-reactive chemistries.

Quantitative Analysis of Reaction Kinetics

The rate of the TCO-tetrazine reaction is typically quantified by the second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, its reactivity is expected to be in the same range as other TCO derivatives. The table below summarizes representative k₂ values for various TCO-tetrazine pairs, demonstrating the influence of substituents and reaction conditions on the kinetics. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCOMethyl-substituted tetrazine~1000Aqueous Media
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO3,6-bisalkyl-tetrazine420 ± 49Acetonitrile
Conformationally strained TCO3,6-bisalkyl-tetrazine23,800 ± 40025% Acetonitrile/PBS
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-

(S)-Tco-peg3-NH2: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Tco-peg3-NH2 is a bifunctional linker molecule integral to the field of bioconjugation and antibody-drug conjugate (ADC) development. Its structure, featuring a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine, enables the straightforward and efficient linkage of molecules. This guide provides an in-depth overview of the solubility and stability of this compound, presents relevant experimental protocols, and visualizes a typical experimental workflow.

Core Properties and Structure

This compound is a click chemistry reagent that participates in inverse electron demand Diels-Alder (iEDDA) reactions. The TCO moiety reacts specifically with tetrazine-containing molecules, forming a stable covalent bond. The primary amine group allows for conjugation to molecules with carboxyl groups, activated esters, or other similar functionalities. The PEG3 spacer enhances the molecule's hydrophilicity and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
ChloroformSoluble

Stability and Storage Recommendations

The stability of the TCO group is a key consideration for the successful use of this compound. The trans-cyclooctene is a strained alkene, which is responsible for its high reactivity with tetrazines. However, this inherent strain also makes it susceptible to isomerization to the thermodynamically more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer. This isomerization is a primary degradation pathway and can lead to a loss of reactivity over time.

For optimal performance, it is crucial to adhere to the recommended storage and handling guidelines.

Table 2: Stability and Storage Recommendations for this compound

ParameterRecommendationRationale
Storage Temperature -20°CTo minimize thermal degradation and isomerization.
Storage Conditions DesiccateTo prevent hydrolysis of the compound.
Light Exposure Protect from lightTo prevent potential photo-induced degradation.
Long-term Storage Not recommendedDue to the potential for isomerization to the inactive CCO form.
Incompatible Reagents Thiols (e.g., DTT)Can promote the isomerization of TCO to CCO.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation workflow. This involves the initial conjugation of this compound to a carboxyl-containing molecule, followed by the "click" reaction with a tetrazine-modified molecule.

Protocol 1: Amide Coupling of this compound to a Carboxyl-Containing Molecule (e.g., a Protein)

Materials:

  • Carboxyl-containing molecule (e.g., protein)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in the Reaction Buffer.

  • Activation of Carboxyl Groups:

    • Add a 10-20 fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or HPLC.

Protocol 2: TCO-Tetrazine Click Reaction

Materials:

  • TCO-modified molecule (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug)

  • Reaction Buffer: e.g., PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified molecule in the Reaction Buffer to a desired concentration.

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • Add a 1.5-5 fold molar excess of the tetrazine-functionalized molecule to the solution of the TCO-modified molecule.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's color if it is colored.

  • Purification:

    • If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the final conjugate using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm the successful ligation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a bioconjugation experiment using this compound.

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: TCO-Tetrazine Click Reaction mol_a Carboxyl-containing Molecule (e.g., Protein) activation Activation mol_a->activation reagent_a This compound conjugation Conjugation reagent_a->conjugation activators EDC / NHS activators->activation activation->conjugation purification1 Purification (e.g., Desalting) conjugation->purification1 tco_mol TCO-modified Molecule purification1->tco_mol click_reaction Click Reaction (iEDDA) tco_mol->click_reaction tetrazine_mol Tetrazine-functionalized Molecule tetrazine_mol->click_reaction purification2 Purification (e.g., SEC) click_reaction->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Experimental workflow for bioconjugation using this compound.

This guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While quantitative data remains limited in publicly accessible sources, the qualitative information and general protocols presented here offer practical guidance for the successful application of this versatile linker in bioconjugation studies. For critical applications, it is always recommended to perform in-house validation of solubility and stability under the specific experimental conditions to be employed.

References

Biocompatibility of TCO-based Linkers for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, enabling researchers to perform highly specific and rapid chemical ligations within living systems. TCO-based linkers are integral to this technology, finding widespread application in pretargeted radioimmunotherapy, in vivo imaging, and drug delivery. The in vivo biocompatibility of these linkers is of paramount importance to ensure their safe and effective translation into clinical settings. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility of TCO-based linkers for in vivo studies, presenting quantitative data, detailed experimental protocols, and visualizations of key processes. While the TCO-tetrazine reaction is generally considered biocompatible, with reaction products not generating harmful metabolic byproducts, a thorough evaluation of the linker's intrinsic properties is crucial.[1]

Data Presentation

In Vitro Cytotoxicity of TCO-Caged Prodrugs

A key application of TCO linkers is the "caging" of therapeutic agents to create prodrugs that are activated at a target site by a tetrazine-bearing molecule. This caging strategy significantly reduces the systemic toxicity of the active drug. The following table summarizes the in vitro cytotoxicity (IC50 values) of TCO-caged doxorubicin (TCO-Dox) compared to the parent drug, doxorubicin (Dox), in different cancer cell lines.

CompoundCell LineIC50 (µM)Fold Change in IC50 (TCO-Dox vs. Dox)Reference
Doxorubicin (Dox)A5490.278-[2]
TCO-DoxA5494.7617.1[2]
Activated TCO-DoxA5490.451.6[2]
Doxorubicin (Dox)HeLa0.35-[2]
TCO-DoxHeLa5.2114.9
Activated TCO-DoxHeLa0.511.5
Combretastatin A-4 (CA4)HT10800.0012-
cTCO-DMEDA-caged CA4HT10800.900750
Activated cTCO-DMEDA-caged CA4**HT10800.00413.4
Monomethyl auristatin E (MMAE)Karpas 299~0.00067-
TCO-caged MMAE (SQP22)Karpas 299>0.1>149
Activated SQP22***Karpas 2990.000671

* Activated with Ac4ManNTz to introduce tetrazine moieties on the cell surface. ** Activated with 3,6-di-(2-pyridyl)-s-tetrazine (DMT). *** Activated with a tetrazine-modified antibody-drug conjugate.

In Vivo Stability of TCO-Conjugated Antibodies

The stability of the TCO moiety in the physiological environment is critical for its successful application in pretargeting strategies. Isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene can occur, particularly in the presence of certain biological molecules.

TCO DerivativeSystemHalf-life of Active TCOReference
TCO-oxymethylbenzamide-tagged CC49 antibody (CC49-TCO(1))In vivo (mice)~2.2 days
TCO-oxymethylacetamide-tagged CC49 antibody (CC49-TCO(2))In vivo (mice)~5.7 days
sTCO-N-methylbenzylcarbamate-conjugated CC49 antibodyIn vivo (mice)5.6 days

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a standard procedure for determining the 50% inhibitory concentration (IC50) of a TCO-based linker or a TCO-caged compound on a chosen cell line.

Materials:

  • Target cancer cell line(s) (e.g., A549, HeLa, HT1080)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • TCO-based linker or TCO-caged compound

  • Control compound (parent drug for caged compounds)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase at the end of the assay.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the TCO-based compound and control compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without compound as a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: In Vivo Acute Toxicity Study (LD50 Determination)

This protocol provides a general framework for determining the median lethal dose (LD50) of a TCO-based linker in a rodent model, following established toxicology guidelines.

Materials:

  • Test animals (e.g., mice or rats of a specific strain, age, and sex)

  • TCO-based linker

  • Vehicle control (e.g., saline, PBS, or a suitable biocompatible solvent)

  • Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection)

  • Animal housing and monitoring facilities

Methodology:

  • Dose Range Finding Study (Optional but Recommended):

    • Administer a wide range of doses to a small number of animals to identify a narrower dose range that causes mortality.

  • Main Study:

    • Divide the animals into several groups (e.g., 5-10 animals per group), including a vehicle control group.

    • Administer a single dose of the TCO-based linker to each treatment group via the intended route of administration (e.g., oral, intravenous, intraperitoneal). Doses should be selected to span the expected lethal range.

    • Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for a specified period (typically 14 days). Observations should include changes in behavior, appearance, and physiological functions.

    • Record mortality in each group daily.

  • Data Analysis:

    • Calculate the percentage of mortality in each dose group.

    • Use a statistical method (e.g., probit analysis) to determine the LD50 value, which is the dose estimated to cause mortality in 50% of the animals.

  • Necropsy:

    • At the end of the observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to examine for any visible abnormalities in organs and tissues.

Protocol 3: In Vitro Cytokine Release Assay

This protocol describes a method to assess the potential of a TCO-conjugated molecule to induce an inflammatory response by measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Fresh human whole blood from healthy donors

  • Ficoll-Paque or similar density gradient medium for PBMC isolation

  • RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics

  • TCO-conjugated molecule

  • Positive control (e.g., lipopolysaccharide, LPS)

  • Negative control (vehicle)

  • 96-well cell culture plates

  • Cytokine detection kit (e.g., ELISA or multiplex bead array) for key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using density gradient centrifugation.

    • Wash the isolated PBMCs with sterile PBS and resuspend them in complete RPMI-1640 medium.

    • Count the cells and adjust the concentration to a desired density (e.g., 1 x 10^6 cells/mL).

  • Cell Stimulation:

    • Seed the PBMCs into 96-well plates.

    • Add the TCO-conjugated molecule at various concentrations to the wells.

    • Include positive and negative controls in separate wells.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for a specified time (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant from each well.

  • Cytokine Quantification:

    • Measure the concentration of the target cytokines in the supernatants using an ELISA or a multiplex bead array assay, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of cytokines released in response to the TCO-conjugated molecule with those of the negative and positive controls. A significant increase in pro-inflammatory cytokines compared to the negative control may indicate a potential for immunogenicity.

Mandatory Visualization

G cluster_0 In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compounds B->D C Prepare serial dilutions of TCO-linker/prodrug C->D E Incubate for 48-72 hours D->E F Add cell viability reagent E->F G Measure signal (absorbance/fluorescence) F->G H Data analysis and IC50 calculation G->H

Caption: Workflow for in vitro cytotoxicity (IC50) determination.

G cluster_1 In Vivo Acute Toxicity (LD50) Study Workflow A Dose range-finding study (optional) B Assign animals to dose groups A->B C Administer single dose of TCO-linker B->C D Observe for clinical signs of toxicity (14 days) C->D E Record mortality D->E F Statistical analysis to determine LD50 E->F G Gross necropsy F->G

Caption: Workflow for in vivo acute toxicity (LD50) study.

G cluster_2 In Vitro Cytokine Release Assay Workflow A Isolate PBMCs from human blood B Seed PBMCs in 96-well plate A->B C Stimulate cells with TCO-conjugated molecule B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Quantify cytokine levels (ELISA/multiplex) E->F G Data analysis F->G

Caption: Workflow for in vitro cytokine release assay.

G TCO_Linker TCO Linker Metabolite_A Metabolite A (e.g., Epoxide) TCO_Linker->Metabolite_A Phase I (e.g., CYP450) Metabolite_B Metabolite B (e.g., Diol) Metabolite_A->Metabolite_B Epoxide hydrolase Conjugate GSH Conjugate Metabolite_A->Conjugate Phase II (GST) Excretion Excretion Metabolite_B->Excretion Conjugate->Excretion

Caption: Postulated metabolic pathway of a TCO-linker.

Discussion and Future Directions

The available data suggest that TCO linkers, particularly when used to cage potent cytotoxic drugs, can significantly reduce off-target toxicity, thereby enhancing the therapeutic index. The in vivo stability of TCO-conjugated molecules is a critical parameter, with newer generation TCO derivatives showing improved stability.

However, a comprehensive understanding of the biocompatibility of TCO linkers themselves remains an area of active investigation. There is a notable lack of publicly available data on the intrinsic cytotoxicity of a wide range of TCO linkers across multiple cell lines and their acute in vivo toxicity. While the metabolism of cyclooctene has been studied, the specific metabolic fate of various TCO-linker derivatives and the biological activity of their degradation products are not well characterized.

Future research should focus on:

  • Systematic Cytotoxicity Screening: Evaluating a panel of structurally diverse TCO linkers against a broad range of cancer and normal cell lines to establish a comprehensive cytotoxicity profile.

  • In Vivo Toxicity Studies: Conducting acute and sub-chronic toxicity studies to determine the LD50 and identify potential target organs of toxicity for commonly used TCO linkers.

  • Immunogenicity Assessment: Investigating the potential of TCO linkers to act as haptens and elicit an immune response, including cytokine profiling and anti-TCO antibody detection in vivo.

  • Metabolism and Pharmacokinetics: Elucidating the metabolic pathways of different TCO linkers and characterizing their pharmacokinetic profiles and degradation products.

A deeper understanding of these aspects will be crucial for the rational design of next-generation TCO-based linkers with optimized biocompatibility and for accelerating their translation into clinical applications.

References

An In-depth Technical Guide to the Synthesis of (S)-Tco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for (S)-Tco-peg3-NH2, a valuable heterobifunctional linker used in bioconjugation and drug development. The synthesis involves the diastereoselective preparation of an (S)-configured trans-cyclooctene (TCO) amine precursor, followed by its coupling to a PEG3 linker and subsequent deprotection. This guide is intended for an audience with a background in organic chemistry.

This compound is a click chemistry reagent that contains a TCO group for inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-containing molecules.[1] The terminal amine group allows for covalent attachment to biomolecules or surfaces through the formation of stable amide bonds.[2][3] The PEG3 spacer enhances aqueous solubility and provides a flexible linkage, minimizing steric hindrance.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthetic pathway. These values are based on published data for analogous reactions and typical specifications for the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₃₂N₂O₅
Molecular Weight 344.45 g/mol
Appearance Colorless to slightly yellow oil
Purity ≥95% (HPLC)
Solubility DMSO, DMF, DCM, THF, Chloroform
Storage -20°C, desiccated

Table 2: Proposed Reaction Yields and Conditions

StepReactionKey ReagentsSolventTemp.TimeTypical YieldReference
1 Synthesis of (S)-trans-cyclooct-4-en-1-aminetrans-cyclooct-4-enone, (S)-2-amino-diphenyl-1-phenylethanol, Ti(OiPr)₄, NaBH₄THF-78°C to rt12-24 h80-90%(adapted)
2 Synthesis of Boc-NH-PEG3-COOHBoc-NH-PEG3-OH, Jones reagentAcetone0°C to rt2-4 h>90%Standard Oxidation
3 Amide Coupling(S)-TCO-NH₂, Boc-NH-PEG3-COOH, EDC, HOBt, DIPEADMFrt12-16 h70-85%
4 Boc DeprotectionBoc-protected intermediateTFA/DCM (1:1)rt1-2 h>95%

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Diastereoselective Synthesis of (S)-trans-cyclooct-4-en-1-amine

This procedure is adapted from the diastereoselective synthesis of trans-cyclooctene derivatives. It utilizes a chiral auxiliary to direct the stereoselective reduction of an imine intermediate.

  • Imine Formation: To a solution of trans-cyclooct-4-enone (1.0 eq) in anhydrous THF under an argon atmosphere, add (S)-2-amino-diphenyl-1-phenylethanol (1.1 eq) and titanium isopropoxide (Ti(OiPr)₄, 1.5 eq). Stir the mixture at room temperature for 12 hours.

  • Diastereoselective Reduction: Cool the reaction mixture to -78°C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield (S)-trans-cyclooct-4-en-1-amine.

Step 2: Synthesis of Boc-NH-PEG3-COOH

This protocol describes the oxidation of the terminal alcohol of commercially available Boc-NH-PEG3-OH to a carboxylic acid.

  • Oxidation: Dissolve Boc-NH-PEG3-OH (1.0 eq) in acetone and cool the solution to 0°C in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed.

  • Quenching and Extraction: Quench the reaction by adding isopropanol until the solution turns colorless. Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Boc-NH-PEG3-COOH as a viscous oil.

Step 3: Amide Coupling of (S)-TCO-NH₂ and Boc-NH-PEG3-COOH

This procedure follows a standard EDC/HOBt coupling protocol to form the amide bond.

  • Activation of Carboxylic Acid: To a solution of Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add a solution of (S)-trans-cyclooct-4-en-1-amine (1.0 eq) in DMF to the activated ester solution. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the Boc-protected intermediate.

Step 4: Boc Deprotection to Yield this compound

This is a standard procedure for the removal of a tert-butyloxycarbonyl (Boc) protecting group.

  • Deprotection: Dissolve the Boc-protected intermediate from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid.

  • Final Product: The resulting residue is the TFA salt of this compound. If the free amine is required, the residue can be dissolved in a minimal amount of water and neutralized with a mild base (e.g., sodium bicarbonate) before extraction with an organic solvent. The final product is typically a viscous oil.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Chiral TCO-Amine Synthesis cluster_step2 Step 2: PEG Linker Preparation cluster_step3 Step 3: Amide Coupling cluster_step4 Step 4: Deprotection TCO_ketone trans-cyclooct-4-enone TCO_amine (S)-trans-cyclooct-4-en-1-amine TCO_ketone->TCO_amine 1. (S)-2-amino-diphenyl-1-phenylethanol, Ti(OiPr)₄ 2. NaBH₄ TCO_amine_coupling (S)-TCO-NH₂ PEG_OH Boc-NH-PEG3-OH PEG_COOH Boc-NH-PEG3-COOH PEG_OH->PEG_COOH Jones Reagent PEG_COOH_coupling Boc-NH-PEG3-COOH Boc_product Boc-(S)-Tco-peg3-NH₂ PEG_COOH_coupling->Boc_product EDC, HOBt, DIPEA Boc_product_deprotect Boc-(S)-Tco-peg3-NH₂ Final_product (S)-Tco-peg3-NH₂ Boc_product_deprotect->Final_product TFA/DCM Experimental_Workflow start Start Materials: trans-cyclooct-4-enone Boc-NH-PEG3-OH step1 Step 1: Diastereoselective amination of TCO-ketone start->step1 step2 Step 2: Oxidation of PEG-OH to PEG-COOH start->step2 purify1 Purification 1: Silica Gel Chromatography step1->purify1 step3 Step 3: Amide coupling of TCO-amine and PEG-acid purify1->step3 purify2 Purification 2: Extraction step2->purify2 purify2->step3 purify3 Purification 3: Silica Gel Chromatography step3->purify3 step4 Step 4: Boc deprotection with TFA purify3->step4 purify4 Final Purification: Solvent Removal / Neutralization step4->purify4 end_product Final Product: This compound purify4->end_product

References

Methodological & Application

Application Notes and Protocols for (S)-Tco-peg3-NH2 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This document provides a detailed protocol for the conjugation of (S)-Tco-peg3-NH2 to an antibody. This advanced linker, featuring a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a primary amine, is a key component in the construction of antibody-drug conjugates (ADCs) and other targeted biologics.[] The TCO group enables highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" chemistry reactions with tetrazine-modified molecules.[2][3] This catalyst-free reaction is exceptionally fast and specific, making it ideal for use in complex biological systems.[2][4]

The inclusion of a PEG3 spacer enhances the solubility and reduces steric hindrance of the final conjugate, which can improve the pharmacokinetic properties and maintain the biological activity of the antibody. The terminal primary amine on the linker allows for its covalent attachment to the antibody, typically through the activation of carboxyl groups on the antibody's glutamate or aspartate residues.

This protocol will detail the materials, methods, and characterization steps necessary for the successful conjugation of this compound to a monoclonal antibody, creating a TCO-functionalized antibody ready for subsequent ligation with a tetrazine-labeled payload.

Signaling Pathway of TCO-Tetrazine Ligation

The core of this conjugation strategy is the bioorthogonal reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) derivative. This inverse-electron-demand Diels-Alder cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This reaction is characterized by its exceptionally fast kinetics and high specificity in biological environments.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product TCO TCO-modified Antibody Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->Reaction [1] Click Reaction Initiation Tetrazine Tetrazine-labeled Payload Tetrazine->Reaction ADC Stable Antibody-Payload Conjugate Reaction->ADC [2] Covalent Bond Formation + N2 release

Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

Experimental Workflow for Antibody Conjugation

The overall workflow for generating a TCO-modified antibody involves several key stages, starting with antibody preparation and activation, followed by the conjugation reaction with this compound, and concluding with purification and characterization of the final product.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A1 Antibody Buffer Exchange B1 Antibody Carboxyl Group Activation (EDC/NHS) A1->B1 Activated Antibody Intermediate C1 Reaction with This compound B1->C1 TCO-Antibody Conjugate Formation D1 Removal of Excess Linker (e.g., Desalting Column) C1->D1 Purified TCO-Antibody E1 Determination of Drug-to-Antibody Ratio (DAR) D1->E1 E2 Functional Assessment D1->E2

Caption: Experimental workflow for this compound antibody conjugation.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 2 M Glycine

  • Spin desalting columns or size-exclusion chromatography (SEC) system

  • UV-Vis Spectrophotometer

Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to an amine-free buffer like MES or PBS. This can be done using spin desalting columns or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the appropriate reaction buffer (MES buffer, pH 6.0 for activation).

Antibody Carboxyl Group Activation
  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or cold MES buffer.

  • Activation Reaction: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Conjugation of this compound to the Antibody
  • Linker Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.

Purification of the TCO-Antibody Conjugate
  • Removal of Excess Reagents: Remove unreacted linker and other small molecules using a spin desalting column, dialysis, or size-exclusion chromatography (SEC). The purification method should be chosen based on the scale of the reaction and the required purity of the final conjugate.

Characterization of the TCO-Antibody Conjugate
  • Determination of TCO-to-Antibody Ratio (TAR):

    • Method: The degree of labeling can be determined by reacting the TCO-modified antibody with a molar excess of a tetrazine-functionalized fluorescent dye (e.g., Tetrazine-FITC).

    • Procedure: After the reaction, purify the antibody-dye conjugate to remove excess dye. Measure the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the dye. Calculate the TAR using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Functional Assessment:

    • Antigen Binding: The binding affinity of the TCO-modified antibody to its target antigen should be assessed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.

    • Stability: The stability of the conjugate can be evaluated over time under different storage conditions.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of this compound to an antibody. These values may require optimization depending on the specific antibody and desired degree of labeling.

ParameterRecommended RangePurpose
Antibody Concentration 1 - 5 mg/mLTo ensure efficient reaction kinetics.
EDC/NHS Molar Excess 50 - 100-foldTo achieve sufficient activation of antibody carboxyl groups.
This compound Molar Excess 10 - 20-foldTo control the degree of labeling (TAR).
Activation Reaction Time 15 - 30 minutesTo allow for carboxyl group activation without significant antibody degradation.
Conjugation Reaction Time 1 - 2 hours at RT or overnight at 4°CTo allow for complete reaction between the activated antibody and the linker.
Activation Buffer pH 6.0 (MES)Optimal pH for EDC/NHS chemistry.
Conjugation Buffer pH 7.2 - 8.0 (PBS)Efficient reaction of the primary amine with the NHS ester.
Quenching Reagent Conc. 50 - 100 mMTo effectively stop the reaction and prevent further modification.
Expected TCO-to-Antibody Ratio 1 - 4A typical range to maintain antibody function and achieve desired payload delivery.

Conclusion

The protocol described provides a robust method for the preparation of TCO-functionalized antibodies using the this compound linker. This approach leverages the efficiency of EDC/NHS chemistry for the initial antibody modification and sets the stage for the highly specific and rapid TCO-tetrazine click reaction for subsequent payload attachment. Careful control of the reaction conditions and thorough characterization of the final conjugate are critical for the successful development of effective antibody-based therapeutics and diagnostics. The inclusion of a PEG spacer in the linker design is a key feature that can lead to improved reactivity and overall performance of the bioconjugate.

References

Labeling Proteins with (S)-Tco-peg3-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of proteins with (S)-Tco-peg3-NH2. This reagent is a key component in a two-step bioconjugation strategy widely employed in chemical biology, drug development, and molecular imaging. The process leverages the efficiency and specificity of N-hydroxysuccinimide (NHS) ester chemistry for initial protein modification, followed by the rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.[1][2][3]

The this compound linker contains a reactive primary amine, which is typically first modified with an NHS ester derivative of a molecule of interest (e.g., a fluorophore, a drug molecule, or a biotin tag). The resulting TCO-functionalized molecule can then be used to label a tetrazine-modified protein. Alternatively, and more commonly for protein labeling, a derivative of this compound, namely an NHS ester form such as (S)-Tco-peg3-NHS ester, is used to directly label the protein on its primary amines (lysine residues and the N-terminus).[1][4] This document will focus on the latter, more direct protein labeling approach.

The PEG3 spacer in the reagent enhances water solubility and provides a flexible linker that can minimize steric hindrance, thereby improving conjugation efficiency. The TCO-tetrazine ligation is exceptionally fast and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples, including live cells.

Principle of the Two-Step Labeling Strategy

The labeling strategy consists of two main stages:

  • Protein Modification: The protein of interest is functionalized with a TCO moiety. This is typically achieved by reacting the primary amines (e.g., the ε-amino group of lysine residues) on the protein surface with an amine-reactive TCO derivative, such as a TCO-NHS ester.

  • Bioorthogonal Ligation: The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine. This "click" reaction is highly specific and rapid, forming a stable covalent bond.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the protein labeling process using TCO-NHS esters and the subsequent TCO-tetrazine ligation.

Table 1: TCO-NHS Ester Protein Labeling Parameters

ParameterTypical Value/RangeNotes
Molar Excess of TCO-NHS Ester10 to 20-foldThe optimal ratio may need to be determined empirically for each protein.
Protein Concentration1 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Reaction BufferAmine-free buffer (e.g., PBS, Sodium Bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and should be avoided.
Reaction pH7.0 - 9.0Optimal pH for NHS ester reaction with primary amines is typically 8.3-8.5.
Reaction Time1 hourCan range from 30 minutes to 2 hours.
Reaction TemperatureRoom Temperature (20-25°C) or 37°C
Labeling Efficiency20 - 35%Highly dependent on protein concentration and buffer conditions.

Table 2: TCO-Tetrazine Ligation Parameters

ParameterTypical Value/RangeNotes
Second-Order Rate Constant (k)10³ to 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions known.
Molar Ratio of Reactants1:1 (TCO-protein to Tetrazine-molecule)A slight excess (1.05-1.5 fold) of the tetrazine-labeled molecule may be used.
Reaction BufferPBS, pH 6.0 - 9.0The reaction is robust across a range of physiological pH values.
Reaction Time30 - 60 minutesOften complete within minutes due to the high reaction rate.
Reaction TemperatureRoom Temperature (20-25°C) or 37°C
Conjugation Efficiency> 99%Can be achieved under mild buffer conditions.

Experimental Protocols

Protocol 1: Labeling of a Protein with a TCO-PEG3-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using a TCO-PEG3-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG3-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Bicarbonate or 100 mM Sodium Phosphate with 150 mM NaCl, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting spin column or dialysis.

  • Prepare the TCO-PEG3-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG3-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM TCO-PEG3-NHS ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench the Reaction:

    • Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the TCO-labeled Protein:

    • Remove the excess, unreacted TCO-PEG3-NHS ester and quenching buffer components by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Storage:

    • The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage. It is advisable to split the protein solution into smaller aliquots to avoid freeze-thaw cycles.

Protocol 2: Ligation of a TCO-labeled Protein with a Tetrazine-functionalized Molecule

This protocol details the bioorthogonal reaction between the TCO-labeled protein and a molecule functionalized with a tetrazine group.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Reactants:

    • Prepare the TCO-labeled protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine compound can be used.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • For many applications, the reaction is clean enough that no further purification is required.

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

  • Analysis and Storage:

    • Confirm the successful conjugation by methods such as SDS-PAGE (a mobility shift may be observed), mass spectrometry, or functional assays.

    • Store the final protein conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow_labeling cluster_step1 Step 1: Protein Modification with TCO cluster_step2 Step 2: Bioorthogonal Ligation protein Protein (in Amine-Free Buffer) reaction1 Labeling Reaction (1 hr, RT) protein->reaction1 tco_nhs (S)-Tco-peg3-NHS (in DMSO) tco_nhs->reaction1 quench Quench (Tris Buffer) reaction1->quench purify1 Purification (Desalting Column) quench->purify1 tco_protein TCO-Labeled Protein purify1->tco_protein reaction2 Ligation Reaction (30-60 min, RT) tco_protein->reaction2 tetrazine_mol Tetrazine-Molecule tetrazine_mol->reaction2 purify2 Purification (Optional, SEC) reaction2->purify2 final_conjugate Final Protein Conjugate purify2->final_conjugate

Caption: Experimental workflow for labeling a protein with this compound derivative and subsequent ligation.

signaling_pathway_application cluster_cell Cellular Environment receptor Cell Surface Receptor internalization Internalization receptor->internalization labeled_protein TCO-Labeled Protein (e.g., Antibody) labeled_protein->receptor Binding drug_conjugate Antibody-Drug Conjugate (Formed in vivo) labeled_protein->drug_conjugate tetrazine_drug Tetrazine-Drug (Administered Separately) tetrazine_drug->drug_conjugate Bioorthogonal Ligation drug_conjugate->receptor Binding drug_release Drug Release internalization->drug_release cellular_effect Cellular Effect (e.g., Apoptosis) drug_release->cellular_effect

Caption: Pre-targeted drug delivery using TCO-tetrazine ligation.

References

(S)-Tco-peg3-NH2 in proximity labeling studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to (S)-Tco-peg3-NH2 in Bioorthogonal Labeling Studies

Application Notes

The study of protein-protein interactions and the precise labeling of biomolecules in their native environment are crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. While traditional proximity labeling methods, such as BioID and APEX, utilize enzymes to biotinylate a protein's neighbors within a certain radius, the use of this compound facilitates a more targeted approach known as bioorthogonal labeling. This technique allows for the highly specific, covalent linkage of two molecules in a complex biological milieu without interfering with native biochemical processes.[1]

This compound is a heterobifunctional linker molecule at the heart of this strategy.[2][3][] It contains two key functional groups:

  • A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-containing molecules.[2]

  • A primary amine (NH2) group: This group allows for the covalent attachment of the linker to proteins or other biomolecules, typically by forming an amide bond with a carboxylic acid group in the presence of activators like EDC.

The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine (Tz). This "click chemistry" reaction is exceptionally fast and highly specific, with second-order rate constants reported in the range of 10³ to 10⁶ M⁻¹s⁻¹. The reaction proceeds rapidly under physiological conditions and requires no toxic catalysts, making it ideal for live-cell applications. The PEG3 spacer enhances the hydrophilicity and solubility of the molecule, which can reduce aggregation and minimize steric hindrance during conjugation.

Key Applications:
  • Mapping Protein-Protein Interactions: By labeling a "bait" protein with a tetrazine and a suspected "prey" protein with this compound, a direct interaction can be confirmed and captured by the formation of a stable covalent bond.

  • Selective Labeling and Imaging: A protein of interest can be genetically tagged with a tetrazine-bearing unnatural amino acid. A probe (e.g., a fluorophore or biotin) can then be conjugated to this compound and directed to the target protein for visualization or affinity purification.

  • Chemically Induced Dimerization: This technique can be used to probe signaling pathways by artificially bringing two proteins together. For instance, two target proteins can be functionalized with tetrazines, and a bifunctional TCO linker can be introduced to induce their dimerization and trigger a downstream cellular response.

  • Targeted Drug Delivery: The high specificity of the TCO-tetrazine ligation is leveraged in pretargeting strategies for drug delivery or in vivo imaging. An antibody conjugated with a TCO group can first be administered to accumulate at a target site, followed by a smaller, tetrazine-functionalized therapeutic or imaging agent that rapidly clicks to the antibody.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage. The reaction kinetics are among the fastest known in bioorthogonal chemistry. The table below summarizes reported second-order rate constants for various TCO and tetrazine pairs, illustrating the high efficiency of this reaction.

Dienophile (TCO)Diene (Tetrazine)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000
sTCO (axial)3,6-diphenyl-s-tetrazine~3,300,000
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine~1,000 - 10,000
TCOvariousup to 10⁶

In a typical quantitative proteomics experiment designed to identify interaction partners, relative protein abundance is measured using mass spectrometry. The results are often presented as fold-changes and p-values to identify statistically significant interactors.

Protein IDFold Change (TCO-Prey vs. Control)p-valueDescription
P1234515.20.001Known interactor of Bait-Tz
Q678908.70.005Novel potential interactor
P543211.10.89Non-specific binder

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein

This protocol describes how to label a protein of interest (POI) that has accessible carboxylic acid groups (aspartate, glutamate, or C-terminus) with this compound using EDC chemistry.

Materials:

  • Protein of Interest (POI) in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns

Procedure:

  • Protein Preparation: Buffer exchange the POI into the Reaction Buffer to a final concentration of 1-5 mg/mL using a spin desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of EDC in ddH₂O.

    • Immediately before use, prepare a 100 mM stock solution of NHS in ddH₂O.

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Activation of Carboxyl Groups: Add the EDC and NHS stock solutions to the protein solution to a final concentration of 5 mM each. Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The purified TCO-labeled protein can be stored at -80°C for future use.

Protocol 2: Bioorthogonal Labeling and Interaction Pulldown

This protocol outlines the procedure for using the TCO-labeled protein (POI-TCO) from Protocol 1 to capture a tetrazine-labeled bait protein (Bait-Tz) from a cell lysate for subsequent identification by mass spectrometry. It is assumed the Bait-Tz has a biotin tag for pulldown.

Materials:

  • Purified POI-TCO (from Protocol 1)

  • Cell lysate containing biotinylated Bait-Tz

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Reaction Buffer: PBS, pH 7.4

  • Streptavidin-coated magnetic beads

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer (for mass spectrometry, e.g., 2% SDS, 50 mM Tris-HCl)

Procedure:

  • Cell Lysate Preparation: Prepare cell lysate containing the biotinylated Bait-Tz according to standard protocols.

  • Bioorthogonal Reaction:

    • Combine the cell lysate with the purified POI-TCO in a microcentrifuge tube. The final concentration of POI-TCO should be in the low micromolar range (e.g., 5-10 µM).

    • Incubate for 1-2 hours at room temperature or 4°C overnight with gentle rotation to allow the TCO-tetrazine reaction to proceed.

  • Affinity Purification:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 1 hour at 4°C with rotation to capture the biotinylated Bait-Tz and its covalently linked POI-TCO.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the captured protein complexes from the beads by resuspending them in Elution Buffer and incubating at 95°C for 5-10 minutes.

    • Separate the beads on a magnetic stand and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Mass Spectrometry: The eluted sample can now be processed for proteomic analysis. This typically involves SDS-PAGE separation followed by in-gel digestion or an in-solution digestion protocol, followed by LC-MS/MS analysis to identify the captured POI.

Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_products Products TCO Protein-TCO Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine iEDDA Reaction Tetrazine Protein-Tetrazine Tetrazine->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (irreversible)

Mechanism of the TCO-Tetrazine iEDDA Reaction.

Experimental_Workflow A Conjugate this compound to Protein of Interest (POI) B Purify POI-TCO Conjugate (e.g., Desalting Column) A->B C Incubate POI-TCO with Lysate Containing Biotin-Bait-Tetrazine B->C D Perform TCO-Tetrazine Click Reaction C->D E Capture Complex with Streptavidin Beads D->E F Wash to Remove Non-Specific Binders E->F G Elute Captured Proteins F->G H Analyze by LC-MS/MS G->H

Workflow for Protein Interaction Discovery.

Signaling_Pathway_Probing cluster_before Before Dimerization cluster_after After Dimerization P1_Tz Protein A-Tz Downstream Inactive Signaling Pathway Linker Add TCO-Linker-TCO P1_Tz->Linker P2_Tz Protein B-Tz P2_Tz->Linker Dimer Protein A-Dimer-Protein B Active_Downstream Active Signaling Pathway Dimer->Active_Downstream Activation Linker->Dimer

Probing Signaling by Induced Dimerization.

References

A Step-by-Step Guide to TCO-Tetrazine Click Reaction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trans-cyclooctene (TCO)-tetrazine click reaction, one of the fastest and most versatile bioorthogonal reactions available. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with the necessary information to successfully implement this powerful chemistry in their work, from bioconjugation and live-cell imaging to targeted drug delivery.

Introduction

The TCO-tetrazine ligation is a cornerstone of click chemistry, relying on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a strained trans-cyclooctene (TCO) and an electron-deficient tetrazine.[1][2] This reaction is prized for its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[2][3] These features make it an ideal tool for a wide range of applications in complex biological systems.[1]

Core Mechanism

The reaction proceeds through a two-step mechanism:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in a [4+2] cycloaddition. This initial step is the rate-determining step and forms a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction : The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition (Rate-determining) TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate Forms Retro_DA Retro-Diels-Alder Reaction Intermediate->Retro_DA Undergoes Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine Yields N2 Nitrogen Gas (N₂) Retro_DA->N2 Releases

Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for bioorthogonal reactions, allowing for efficient conjugation even at low micromolar or nanomolar concentrations. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine reagents.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
General RangeTCO1 - 1 x 10⁶Represents a broad range for this reaction class.
Hydrogen-substituted tetrazinesTCOup to 30,000H-tetrazines are generally more reactive than methyl-tetrazines.
Methyl-substituted tetrazinesTCO~1,000A common and stable option for many applications.
Dipyridyl tetrazineTCO2,000 (±400)Specific pairing for certain experimental setups.
ATTO-tetrazinesTCOup to 1,000Used for fluorescent labeling applications.
3,6-diphenyl-1,2,4,5-tetrazineVarious TCOsSee reference for specific TCO structures and ratesThe structure of the TCO significantly impacts the rate.

Experimental Protocols

Protocol 1: Protein-Protein Conjugation using TCO- and Tetrazine-NHS Esters

This protocol outlines the labeling of two proteins with TCO and tetrazine moieties via amine-reactive N-hydroxysuccinimide (NHS) esters, followed by their conjugation.

Materials:

  • Protein A and Protein B to be conjugated

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Part A: Activation of Proteins

  • Protein Preparation : Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

  • NHS Ester Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

  • Activation of Protein A with TCO :

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • Activation of Protein B with Tetrazine :

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of the 10 mM methyl-tetrazine-PEG-NHS ester stock solution to the protein solution.

    • Incubate for 60 minutes at room temperature.

  • Quenching and Purification :

    • Stop the reactions by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess, unreacted NHS ester from both protein solutions using spin desalting columns.

Part B: TCO-Tetrazine Ligation

  • Reaction Setup : Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B. A 1:1 molar ratio is a good starting point, but a slight excess (1.05 to 1.5-fold) of the tetrazine-labeled protein can improve conjugation efficiency.

  • Incubation : Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.

  • Monitoring the Reaction (Optional) : The reaction can be monitored by the disappearance of the tetrazine's characteristic color or by measuring the decrease in its absorbance, which is typically between 510 and 550 nm.

  • Purification of the Conjugate : The final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Storage : Store the final conjugate at 4°C until use.

G cluster_prep Reactant Preparation cluster_activation Protein Activation cluster_ligation Conjugation cluster_analysis Analysis & Purification Prot_Prep Prepare Protein Solutions in PBS (pH 7.4) TCO_Activate Activate Protein A with TCO-NHS Ester Prot_Prep->TCO_Activate Tz_Activate Activate Protein B with Tetrazine-NHS Ester Prot_Prep->Tz_Activate NHS_Prep Prepare TCO-NHS and Tetrazine-NHS Stock Solutions NHS_Prep->TCO_Activate NHS_Prep->Tz_Activate Quench_Purify Quench Reactions and Purify (Spin Desalting Columns) TCO_Activate->Quench_Purify Tz_Activate->Quench_Purify Mix Mix TCO-Protein A and Tetrazine-Protein B Quench_Purify->Mix Incubate Incubate (e.g., 60 min, RT) Mix->Incubate Purify_Final Purify Conjugate (e.g., SEC) Incubate->Purify_Final Store Store Conjugate at 4°C Purify_Final->Store

Caption: Experimental workflow for protein-protein conjugation.

Application Note: "Click-to-Release" Chemistry

Beyond stable bioconjugation, the TCO-tetrazine reaction has been ingeniously adapted for "click-to-release" applications. This strategy is particularly valuable in targeted drug delivery, enabling the release of a therapeutic agent at a specific site.

In this approach, a therapeutic payload is "caged" with a TCO linker that is designed to fragment and release the payload upon reaction with a tetrazine. The release mechanism involves the initial IEDDA cycloaddition, followed by tautomerization of the dihydropyridazine intermediate and subsequent elimination of the leaving group (the drug). This allows for precise spatiotemporal control over drug activation, minimizing off-target toxicity.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Product Yield Suboptimal Stoichiometry : An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.
Steric Hindrance : Bulky molecules attached to the TCO and tetrazine moieties can impede their interaction.Incorporate a flexible PEG spacer into your TCO or tetrazine reagent to increase the distance between the reactive groups and the bulky molecules.
Degradation of Reactants : Some tetrazines can be unstable in aqueous media, and TCOs can degrade in the presence of thiols or UV light.Use freshly prepared solutions. Store reagents under recommended conditions (e.g., desiccated, protected from light). Verify the integrity of your reactants before use.
Slow Reaction Rate Incorrect Reagent Choice : The reactivity of TCO-tetrazine pairs can vary significantly based on their substituents.For faster kinetics, consider using a hydrogen-substituted tetrazine or a more strained TCO derivative. Consult kinetic data to select the optimal pair for your application.
Low Reactant Concentration : The reaction rate is dependent on the concentration of both reactants.If possible, increase the concentration of your reactants. However, the high rate constants of this reaction often allow for efficient ligation even at low concentrations.
Non-specific Binding Hydrophobic Interactions : Some TCO or tetrazine reagents can be hydrophobic, leading to non-specific binding to proteins or surfaces.Use reagents that incorporate hydrophilic PEG linkers to improve water solubility and reduce non-specific interactions.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of the TCO-tetrazine click reaction for a multitude of applications in chemical biology, drug development, and beyond.

References

Application Notes and Protocols for the Use of (S)-Tco-peg3-NH2 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. (S)-Tco-peg3-NH2 is a state-of-the-art linker that utilizes bioorthogonal click chemistry for the precise and efficient construction of ADCs.[1][]

This document provides detailed application notes and protocols for the use of this compound in ADC development. It covers the principles of TCO-tetrazine ligation, step-by-step protocols for payload conjugation and ADC formation, and methods for characterization.

This compound is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a primary amine (NH2) connected by a three-unit polyethylene glycol (PEG) spacer.

  • trans-Cyclooctene (TCO): The TCO moiety is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as "click chemistry".[3][4] This reaction is highly efficient and proceeds under mild, physiological conditions without the need for a catalyst.[4]

  • PEG3 Spacer: The hydrophilic three-unit polyethylene glycol (PEG) spacer enhances the solubility of the linker and the final ADC, which can be particularly beneficial when working with hydrophobic payloads. The PEG linker can also improve the pharmacokinetic properties of the ADC by reducing aggregation and increasing circulation half-life.

  • Primary Amine (NH2): The primary amine serves as a versatile reactive handle for the covalent attachment of a cytotoxic payload.

Mechanism of Action

The development of an ADC using this compound involves a two-stage process:

  • Payload-Linker Conjugation: The cytotoxic payload is first covalently attached to the primary amine of the this compound linker. This is typically achieved by forming a stable amide bond.

  • Antibody-Payload Conjugation (Click Chemistry): The TCO-functionalized payload is then "clicked" onto a tetrazine-modified monoclonal antibody through the highly efficient and specific iEDDA reaction.

The resulting ADC can then specifically bind to its target antigen on cancer cells. Following internalization, the payload is released, leading to cell death.

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to this compound

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the primary amine of this compound to form a stable amide bond.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of the Payload: a. Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO. b. Add 1.2 equivalents of NHS or sulfo-NHS. c. Add 1.2 equivalents of DCC or EDC and stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of the payload.

  • Conjugation Reaction: a. In a separate vial, dissolve this compound in anhydrous DMF or DMSO. b. Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the this compound solution. c. Slowly add the activated payload solution (from step 1) to the this compound solution. d. Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the resulting payload-(S)-Tco-peg3-conjugate by reverse-phase HPLC.

  • Characterization: a. Confirm the identity and purity of the conjugate using LC-MS to verify the molecular weight. b. Further structural confirmation can be obtained by ¹H NMR spectroscopy. c. Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Protocol 2: Preparation of Tetrazine-Modified Antibody

This protocol outlines the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker-payload.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. b. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: a. Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: a. Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. b. Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification: a. Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. b. Collect the purified tetrazine-modified antibody (mAb-Tz).

  • Characterization: a. Determine the concentration of the mAb-Tz using a UV-Vis spectrophotometer at 280 nm. b. The degree of labeling (tetrazine-to-antibody ratio) can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine at its λmax.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • Payload-(S)-Tco-peg3-conjugate from Protocol 1

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution: a. Prepare a 10 mM stock solution of the payload-(S)-Tco-peg3-conjugate in DMSO.

  • Conjugation Reaction: a. Add a 1.5 to 3.0 molar excess of the payload-(S)-Tco-peg3-conjugate stock solution to the mAb-Tz solution. b. Gently mix and incubate at room temperature for 1-4 hours. The reaction is typically very fast.

  • Purification: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Protein A chromatography. b. Collect the fractions corresponding to the monomeric ADC.

Protocol 4: ADC Characterization

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

Methods:

  • UV-Vis Spectroscopy:

    • Purpose: To determine the Drug-to-Antibody Ratio (DAR).

    • Procedure: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the λmax of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC):

    • Purpose: To determine the DAR distribution and assess the homogeneity of the ADC.

    • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

  • Size Exclusion Chromatography (SEC):

    • Purpose: To assess the purity and aggregation of the ADC.

    • Principle: SEC separates molecules based on their size. It is used to quantify the amount of monomeric ADC and detect the presence of aggregates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the identity and integrity of the ADC.

    • Procedure: The ADC can be analyzed intact or after fragmentation (e.g., reduction of disulfide bonds) to confirm the covalent attachment of the payload to the antibody and to verify the molecular weight of the conjugate.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol is to evaluate the potency of the newly synthesized ADC.

Materials:

  • Target antigen-positive cancer cell line

  • Target antigen-negative cancer cell line (as a control)

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well plates

Procedure:

  • Cell Seeding: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control. c. Incubate the plates for 72-96 hours.

  • Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting software.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₃₂N₂O₅
Molecular Weight344.45 g/mol
AppearanceSolid or oil
SolubilitySoluble in DMSO, DMF

Table 2: Representative Characterization Data for a TCO-PEG3-ADC

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, HIC, LC-MS3.5 - 4.0
Purity (Monomer %) SEC>95%
In Vitro Potency (IC50) Cell-based Assay0.1 - 10 nM
In Vitro Plasma Stability LC-MS>90% stable after 7 days

Table 3: Comparison of ADC Clearance with Different PEG Linker Lengths

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG3 (interpolated) ~8
PEG4~7
PEG8~5

Note: The value for PEG3 is an interpolated estimate based on the trend observed in the cited study.

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_linker Linker cluster_conjugation1 Payload-Linker Conjugation cluster_antibody Antibody Modification cluster_conjugation2 ADC Formation (Click Chemistry) cluster_characterization ADC Characterization Payload Cytotoxic Payload (with COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload EDC, NHS Payload_Linker Payload-TCO Conjugate Activated_Payload->Payload_Linker TCO_Linker This compound TCO_Linker->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC Antibody Monoclonal Antibody (mAb) Tetrazine_Antibody Tetrazine-Modified Antibody (mAb-Tz) Antibody->Tetrazine_Antibody Tetrazine-NHS Tetrazine_Antibody->ADC iEDDA Reaction Characterization DAR, Purity, Potency ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

ADC_MoA ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Mechanism of action of a TCO-linked ADC.

References

Application Notes and Protocols for the Purification of (S)-Tco-peg3-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in biological environments.[1] The (S)-Tco-peg3-NH2 linker is a valuable reagent that introduces a TCO moiety onto a molecule of interest, typically a protein, for subsequent conjugation with a tetrazine-labeled partner. The primary amine group on the linker allows for its conjugation to proteins, often at activated carboxyl groups or other suitable sites.

A critical step following the labeling reaction is the purification of the TCO-labeled protein. This process is essential to remove any unreacted this compound linker, which could otherwise interfere with downstream applications by reacting with the tetrazine-labeled molecule and reducing the final conjugate yield.[2] Furthermore, proper purification ensures the removal of any protein aggregates or byproducts from the labeling reaction.[3]

These application notes provide detailed protocols for the purification of this compound labeled proteins, analysis of the final product, and troubleshooting common issues.

Data Presentation

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

The efficiency of the downstream conjugation is highly dependent on the rapid kinetics of the TCO-tetrazine ligation. The following table summarizes reported second-order rate constants, which underscore the reaction's speed and efficiency.[4]

ReactantsSecond-Order Rate Constant (k₂)
Tetrazine and trans-cyclooctene~800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹[4]
Strained TCO (sTCO) and Tetrazineup to 3.3 x 10⁶ M⁻¹s⁻¹
Table 2: Comparison of Common Purification Methods

The choice of purification method depends on the scale of the experiment, the properties of the protein, and the required purity of the final product.

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).High resolution, gentle method preserving complex integrity, effective at removing both excess linker and aggregates.Can be time-consuming, requires specialized equipment, potential for sample dilution.
Desalting Columns (Spin Columns) A rapid form of SEC that separates small molecules (like excess linker) from larger molecules (proteins).Fast, convenient for small sample volumes, efficient removal of small molecules.Not effective for removing protein aggregates, lower resolution than traditional SEC.
Dialysis Separation based on differential diffusion across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).Simple, gentle on proteins, can handle large volumes.Very slow, may not be effective for linkers that adsorb to the protein, risk of sample loss.

Experimental Workflows and Logical Relationships

A clear understanding of the experimental sequence and potential troubleshooting paths is crucial for success.

G cluster_start Step 1: Labeling cluster_purify Step 2: Purification cluster_react Step 3: Bioorthogonal Reaction cluster_analyze Step 4: Analysis Protein Protein of Interest (with activated site) Labeling Labeling Reaction Protein->Labeling Linker This compound Linker->Labeling Mixture Crude Labeled Protein Mixture Labeling->Mixture Purification Purification (SEC, Desalting, or Dialysis) Mixture->Purification PurifiedProtein Purified TCO-Labeled Protein Purification->PurifiedProtein Collect ExcessLinker Excess Unreacted Linker Purification->ExcessLinker Discard Click Click Reaction (iEDDA) PurifiedProtein->Click Tetrazine Tetrazine-Labeled Molecule Tetrazine->Click FinalConj Final Conjugate Click->FinalConj Analysis Analysis (SDS-PAGE, Mass Spec) FinalConj->Analysis G cluster_causes Potential Causes & Solutions Problem Low Yield or No Final Conjugate Cause1 Inefficient Labeling Problem->Cause1 Cause2 TCO Group Inactivity Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Cause4 Inefficient Click Reaction Problem->Cause4 Solution1 Check protein activation chemistry. Optimize linker:protein molar ratio. Increase reaction time/temperature. Cause1->Solution1 Solution2 Use freshly prepared TCO reagent. Avoid thiol-containing buffers (e.g., DTT). Check for steric hindrance at the labeling site. Cause2->Solution2 Solution3 Confirm removal of excess TCO linker via analytical SEC. Choose appropriate MWCO for dialysis or desalting column. Add mild detergents to reduce aggregation. Cause3->Solution3 Solution4 Confirm tetrazine reagent activity. Optimize stoichiometry (use 1.5-2x excess of tetrazine). Increase incubation time. Cause4->Solution4

References

Characterization of TCO-PEG3-TCO Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of TCO-PEG3-TCO, a homobifunctional crosslinker integral to bioconjugation and drug delivery. The trans-cyclooctene (TCO) moieties at both ends of the molecule enable rapid and specific covalent bonding with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, allowing it to proceed efficiently within complex biological systems without interfering with native biochemical processes.[1] The central polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the linked molecules.[1]

Accurate and thorough characterization of TCO-PEG3-TCO conjugates is critical to ensure their purity, structural integrity, and stability, which are paramount for their successful application in research and drug development.[1] This document outlines the key analytical techniques and provides detailed protocols for the comprehensive characterization of TCO-PEG3-TCO.

Physicochemical Properties and Quality Control Parameters

The quality of TCO-PEG3-TCO is defined by several key parameters that can be rigorously assessed using a variety of analytical techniques. The following table summarizes these parameters and the corresponding analytical methods for quality control.

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the expected structure
Purity HPLC≥95%
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Corresponds to the theoretical mass
Appearance Visual InspectionColorless to slightly yellow oil
Solubility Visual InspectionSoluble in DMSO, DMF, DCM, THF, Chloroform

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of TCO-PEG3-TCO, confirming the presence of characteristic protons and carbons of the TCO and PEG moieties.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the TCO-PEG3-TCO conjugate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Identify the characteristic peaks for the TCO group (alkene and aliphatic protons) and the PEG linker (ethylene glycol protons).

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm)
TCO alkene protons5.0 - 6.5
PEG protons (-O-CH₂-CH₂-O-)3.5 - 3.7
TCO aliphatic protons1.0 - 2.5
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the TCO-PEG3-TCO conjugate, which confirms its identity and purity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the TCO-PEG3-TCO conjugate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with 0.1% formic acid to facilitate ionization.

  • Instrumentation: Use an ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the observed mass to the calculated theoretical mass of the TCO-PEG3-TCO conjugate.

Quantitative Data Summary

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
TCO-PEG3-TCOC₂₅H₄₂N₂O₅466.3097
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the TCO-PEG3-TCO conjugate. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve the TCO-PEG3-TCO conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the TCO-PEG3-TCO conjugate by dividing the area of the main peak by the total area of all peaks.

Visualizations

cluster_workflow Analytical Characterization Workflow TCO_Sample TCO-PEG3-TCO Sample NMR NMR Spectroscopy TCO_Sample->NMR MS Mass Spectrometry TCO_Sample->MS HPLC HPLC Analysis TCO_Sample->HPLC Identity Structural Identity NMR->Identity MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of TCO-PEG3-TCO.

cluster_conjugation Bioconjugation Signaling Pathway MoleculeA Tetrazine-Modified Molecule A Intermediate Molecule A - TCO-PEG3-TCO Intermediate MoleculeA->Intermediate IEDDA Reaction TCO_Linker TCO-PEG3-TCO TCO_Linker->Intermediate MoleculeB Tetrazine-Modified Molecule B Final_Conjugate Molecule A - TCO-PEG3-TCO - Molecule B (Final Conjugate) MoleculeB->Final_Conjugate Intermediate->Final_Conjugate IEDDA Reaction

Caption: Conceptual use of TCO-PEG3-TCO in bioconjugation.

cluster_logic Troubleshooting Low Crosslinking Yield Start Low or No Crosslinking Yield Check_TCO Is TCO Reagent Fresh? Start->Check_TCO Check_Storage Proper Reagent Storage? Start->Check_Storage Check_Sterics Potential Steric Hindrance? Start->Check_Sterics Check_Ratio Optimized Molar Ratio? Start->Check_Ratio Solution_TCO Use Freshly Prepared TCO Reagent Check_TCO->Solution_TCO No Solution_Storage Store Reagents Properly (Anhydrous, -20°C) Check_Storage->Solution_Storage No Solution_Sterics Use Longer PEG Spacer Check_Sterics->Solution_Sterics Yes Solution_Ratio Perform Titration to Optimize Ratio Check_Ratio->Solution_Ratio No

Caption: Logical relationships in troubleshooting low crosslinking yield.

References

Application Notes: Determining the Labeling Efficiency of (S)-Tco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Tco-peg3-NH2 is a heterobifunctional linker molecule integral to advanced bioconjugation strategies. It is composed of three key functional parts:

  • A trans-cyclooctene (TCO) group: A strained alkene that serves as a highly reactive dienophile in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions. This "click chemistry" reaction is bioorthogonal, exhibiting exceptional kinetics and selectivity with tetrazine partners.[1][2]

  • A primary amine (-NH2) group: A nucleophilic group that enables covalent attachment to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids activated with coupling agents.[3]

  • A PEG3 spacer: A short, hydrophilic polyethylene glycol linker that enhances aqueous solubility, reduces steric hindrance, and provides a defined spatial separation between the conjugated molecules.[4][5]

These features make this compound a versatile tool for introducing a TCO moiety onto a target molecule (e.g., a protein, antibody, or small molecule drug). This process, often a critical first step in a two-step labeling strategy, allows the modified biomolecule to be precisely and efficiently conjugated to a second, tetrazine-functionalized molecule in subsequent steps. Accurate determination of the labeling efficiency is paramount for the success of downstream applications, ensuring reproducibility and proper stoichiometric control in the final construct, such as an Antibody-Drug Conjugate (ADC).

Principle of Amine-Based Labeling

The fundamental principle of labeling with this compound involves the formation of a stable amide bond. The primary amine of the linker acts as a nucleophile, attacking an electrophilic carbonyl center on the target molecule, most commonly an activated ester like an NHS ester. This reaction is highly efficient and results in a stable covalent linkage.

To achieve optimal labeling efficiency, several reaction parameters must be controlled:

  • pH: The reaction should be performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amine of the linker is deprotonated and thus sufficiently nucleophilic. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.

  • Molar Ratio: An excess of the this compound linker relative to the target molecule is typically used to drive the reaction to completion. However, the optimal ratio should be determined empirically to maximize labeling while simplifying subsequent purification steps.

  • Concentration: The kinetics of the reaction are highly dependent on the concentration of the reactants. Higher concentrations generally lead to more efficient labeling.

G cluster_reactants Reactants cluster_products Products TCO_linker This compound TCO-PEG-NH2 Conjugate TCO-Labeled Conjugate TCO-PEG-NH-C(=O)-R TCO_linker->Conjugate Amide Bond Formation (pH 7.2-8.5) Target Target Molecule R-C(=O)-NHS Target->Conjugate NHS_byproduct NHS Byproduct Target->NHS_byproduct

Figure 1: Chemical reaction scheme for labeling an NHS-ester functionalized molecule with this compound.

Experimental Protocols

This section provides a general workflow for labeling a target molecule containing an NHS ester with this compound and subsequent protocols for determining the labeling efficiency.

Protocol 1: Covalent Labeling of an NHS-Ester Functionalized Molecule

This protocol describes a general procedure for conjugating this compound to a protein or other molecule previously functionalized with an NHS ester.

Materials and Reagents:

  • This compound

  • NHS-ester functionalized target molecule (e.g., protein, peptide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.5. Ensure buffer is free of primary amines.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Spin Desalting Columns (e.g., Glen Gel-Pak™)

Procedure:

  • Prepare Target Molecule: Dissolve the NHS-ester functionalized target molecule in cold Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • While gently stirring the target molecule solution, slowly add the this compound stock solution. A 10- to 20-fold molar excess of the linker is a recommended starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. This will consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and reaction byproducts by applying the reaction mixture to a pre-equilibrated desalting column. Elute the purified TCO-labeled conjugate according to the manufacturer's instructions.

  • Confirmation: Proceed to Protocol 2 to determine the labeling efficiency of the purified conjugate.

G prep_target Prepare Target Molecule in Amine-Free Buffer (pH 8.5) react Combine Reactants (10-20x Molar Excess of Linker) Incubate 1-2h at RT prep_target->react prep_linker Prepare Fresh Stock Solution of This compound in DMSO prep_linker->react quench Optional: Quench Reaction with Tris Buffer react->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Purified Product for Labeling Efficiency purify->analyze

Figure 2: Experimental workflow for labeling a target molecule and subsequent purification.
Protocol 2: Determination of Labeling Efficiency

Labeling efficiency, or the Degree of Labeling (DOL), represents the average number of TCO linker molecules conjugated to each target molecule. Accurate determination is critical for downstream applications.

This is the most direct and accurate method for determining labeling efficiency, especially for well-defined molecules like proteins or peptides.

Procedure:

  • Analyze both the original, unlabeled target molecule and the purified TCO-labeled conjugate via MALDI-TOF or LC-MS.

  • Determine the molecular weight of the major peak for each sample.

  • Calculate the mass shift by subtracting the mass of the unlabeled molecule from the mass of the labeled conjugate.

  • The DOL is calculated by dividing the observed mass shift by the molecular weight of the incorporated this compound fragment (note: this excludes the H atom from the amine and the NHS group from the ester).

RP-HPLC can be used to quantify labeling efficiency by separating the reaction components based on hydrophobicity. The addition of the TCO-PEG linker typically results in a noticeable shift in retention time.

Procedure:

  • Develop an RP-HPLC method that resolves the unlabeled target molecule from the TCO-labeled product.

  • Inject a sample of the reaction mixture (post-incubation but pre-purification) onto the column.

  • Integrate the peak areas corresponding to the unlabeled and labeled species.

  • Calculate the labeling efficiency using the following formula: Efficiency (%) = [Area(labeled peak) / (Area(labeled peak) + Area(unlabeled peak))] x 100

This functional assay quantifies the number of reactive TCO groups on the conjugate.

Procedure:

  • React a known concentration of the purified TCO-labeled conjugate with a molar excess of a fluorescent tetrazine probe (e.g., Tetrazine-AF488).

  • After the reaction is complete, remove the excess fluorescent probe using a desalting column.

  • Measure the fluorescence of the labeled conjugate.

  • Quantify the concentration of the fluorophore by comparing its absorbance or fluorescence to a standard curve.

  • Determine the concentration of the target molecule (e.g., using a BCA assay for proteins).

  • The DOL is the molar ratio of the fluorophore to the target molecule.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Optimization of Labeling Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Molar Ratio (Linker:Target) 5:1 10:1 20:1 40:1
Reaction Time (h) 1 2 2 4
Temperature (°C) 25 25 4 25

| Labeling Efficiency (%) | Result | Result | Result | Result |

Table 2: Comparison of Methods for Efficiency Determination

Method Principle Advantages Disadvantages
Mass Spectrometry Measures mass shift upon conjugation. Highly accurate; provides DOL and confirms identity. Requires access to specialized equipment.
RP-HPLC Separates labeled from unlabeled species. Quantitative; can monitor reaction progress. Requires method development; may not resolve species with low DOL.

| Bioorthogonal Titration | Quantifies functional TCO groups. | Confirms reactivity for downstream steps. | Indirect; relies on the accuracy of a secondary reaction. |

G cluster_methods Analytical Methods cluster_outputs Calculated Outputs start Purified TCO-Labeled Conjugate ms Mass Spectrometry (MALDI-TOF / LC-MS) start->ms hplc Reverse-Phase HPLC (RP-HPLC) start->hplc titration Bioorthogonal Titration (w/ Fluorescent Tetrazine) start->titration ms_out Determine Mass Shift & Calculate DOL ms->ms_out hplc_out Integrate Peak Areas & Calculate % Efficiency hplc->hplc_out titration_out Quantify Fluorescence & Calculate Functional DOL titration->titration_out

Figure 3: Workflow comparing different analytical methods for determining labeling efficiency.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of reaction buffer.Ensure pH is between 7.2 and 8.5.
Presence of primary amines in buffer (e.g., Tris).Use a buffer free of primary amines, such as bicarbonate or borate.
Inactive/hydrolyzed NHS ester on target.Use a fresh preparation of the NHS-ester functionalized molecule.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Keep the final concentration of organic solvent below 10% if possible.
Over-labeling of the protein.This is less common with amine-labeling of an NHS-ester but consider reducing molar excess if issues persist.
No or Weak Signal in Downstream Tetrazine Reaction Insufficient labeling (low DOL).Optimize the labeling reaction to increase the DOL.
TCO group has isomerized or degraded.TCO reagents have a limited shelf-life and should be stored properly and used promptly.

References

Troubleshooting & Optimization

Troubleshooting (S)-Tco-peg3-NH2 Conjugation Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for conjugation reactions involving (S)-Tco-peg3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule.[1][][3] It contains two key reactive moieties:

  • A primary amine (-NH2) group, which readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of carbodiimide activators (e.g., EDC).[4][5]

  • A trans-cyclooctene (TCO) group, which is a key component in bioorthogonal click chemistry. It specifically and rapidly reacts with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The polyethylene glycol (PEG3) spacer enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.

Q2: What is the primary application of this compound?

This compound is primarily used as a linker in bioconjugation to connect two molecules that may not otherwise be easily joined. A common application is a two-step conjugation process:

  • The primary amine of this compound is first reacted with a molecule containing an NHS ester or an activated carboxyl group.

  • The resulting TCO-modified molecule is then reacted with a second molecule that has been functionalized with a tetrazine group.

This strategy is frequently employed in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutic and diagnostic agents.

Q3: What are the optimal storage and handling conditions for this compound?

It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation. Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture, which can hydrolyze reactive groups. For creating stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Troubleshooting Guide

This guide addresses common issues encountered during the two-step conjugation process involving this compound.

Part 1: Amine Conjugation (e.g., with NHS Ester)
Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Allow the NHS ester vial to warm to room temperature before opening. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.- Perform the reaction in a buffer with a pH between 7.2 and 8.5. Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffers.
Presence of competing primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS ester.- Use amine-free buffers. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before the reaction.
Low reactant concentration: Dilute solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction.- Increase the concentration of your reactants if possible.
Precipitation of Conjugate Hydrophobicity: The molecule being conjugated to this compound may be hydrophobic, leading to insolubility of the product.- The PEG3 spacer in this compound already enhances hydrophilicity. If precipitation is still an issue, consider adding a small percentage of a water-miscible organic co-solvent like DMSO, but verify its compatibility with your biomolecule.
Part 2: TCO-Tetrazine Ligation (Click Chemistry)
Issue Potential Cause Recommended Solution
Low or No Ligation Yield Degradation of TCO or Tetrazine: TCO can isomerize to the unreactive cis-cyclooctene (CCO) form over time. Tetrazines can also be unstable in certain aqueous media.- Use fresh reagents whenever possible. TCO compounds are not recommended for long-term storage. - Ensure proper storage conditions (-20°C, desiccated).
Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction.- While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. The optimal ratio should be determined empirically.
Steric Hindrance: Bulky groups near the TCO or tetrazine moieties can impede their ability to react.- The PEG3 spacer is designed to minimize steric hindrance. If this is still a concern, a longer PEG spacer may be required.
Side Reactions Impure Reactants: Impurities in the starting materials could lead to undesired side products.- Ensure the purity of your TCO- and tetrazine-functionalized molecules, using purification methods like chromatography if necessary.

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution at 4°C

pHHalf-life
7.04-5 hours
8.0~1 hour
8.610 minutes

Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation

Tetrazine DerivativeTCO DerivativeRate Constant (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine(S)-TCO~1 - 10³
3-(p-benzylamino)-6-methyl-s-tetrazine(S)-TCO~10³ - 10⁴
Highly reactive tetrazines(S)-TCOUp to 2000 (in 9:1 methanol/water)

Note: The specific rate constant will depend on the exact structures of the tetrazine and TCO derivatives, as well as the solvent and temperature.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-activated Protein

Materials:

  • Protein-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Desalting column for purification

Methodology:

  • Prepare Protein Solution: Ensure the protein-NHS ester is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final DMSO concentration in the reaction mixture should ideally be below 10%.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or HPLC.

Protocol 2: TCO-Tetrazine Ligation

Materials:

  • TCO-modified molecule (from Protocol 1)

  • Tetrazine-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Methodology:

  • Reactant Preparation: Dissolve the TCO-modified and tetrazine-modified molecules in the reaction buffer.

  • Reaction Setup: Mix the TCO- and tetrazine-modified molecules in the reaction buffer. A slight molar excess (e.g., 1.5x) of one component can be used to drive the reaction.

  • Incubation: The reaction is typically very fast and can be completed within 30-60 minutes at room temperature. For very dilute solutions, the incubation time can be extended.

  • Monitoring (Optional): The progress of the reaction can be monitored by measuring the decrease in the tetrazine's absorbance (typically around 520 nm).

  • Purification: Purify the final conjugate from any unreacted starting materials using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific biomolecules involved.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: TCO-Tetrazine Ligation A Molecule-NHS C Reaction (pH 7.2-8.5, Amine-free buffer) A->C B This compound B->C D Purification (Desalting/Dialysis) C->D E TCO-modified Molecule D->E G Reaction (pH 6-9, Aqueous buffer) E->G Click Chemistry F Molecule-Tetrazine F->G H Purification (SEC) G->H I Final Conjugate H->I

Caption: A two-step experimental workflow for bioconjugation using this compound.

troubleshooting_low_yield Troubleshooting Low Conjugation Yield cluster_causes cluster_solutions Start Low Yield in Step 1 (Amine Conjugation) C1 Check Buffer pH (Is it 7.2-8.5?) Start->C1 C2 Check Buffer Composition (Is it amine-free?) C1->C2 Yes S1 Adjust pH to 7.2-8.5 C1->S1 No C3 Check NHS Ester Integrity (Fresh stock? Stored properly?) C2->C3 Yes S2 Perform buffer exchange C2->S2 No S3 Use fresh, anhydrous stock solution C3->S3 No End End C3->End Yes (Consider stoichiometry or reactant concentration)

Caption: A decision tree for troubleshooting low yield in the amine conjugation step.

References

Technical Support Center: Optimizing (S)-Tco-peg3-NH2 Labeling Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during labeling experiments with (S)-Tco-peg3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1][2] It contains two key functional groups: a trans-cyclooctene (TCO) group and a primary amine (NH2).[2][3] The TCO group is highly reactive towards tetrazine-functionalized molecules via an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4] The primary amine allows for the covalent attachment of the linker to molecules containing carboxylic acids or activated esters (like NHS esters) to form a stable amide bond. This makes it a valuable tool for a two-step labeling strategy in various applications, including antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.

Q2: What are the main advantages of using the TCO-tetrazine ligation?

A2: The TCO-tetrazine ligation offers several key advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions currently known, allowing for efficient labeling at low concentrations.

  • High Specificity and Bioorthogonality: The reaction is highly selective and does not interfere with other functional groups present in complex biological systems.

  • Biocompatibility: The reaction proceeds under mild physiological conditions (pH and temperature) and does not require cytotoxic copper catalysts.

  • Stability: The resulting dihydropyridazine linkage is highly stable.

Q3: How should I store and handle this compound?

A3: this compound should be stored at -20°C and protected from light and moisture. It is advisable to allow the reagent to warm to room temperature before opening to prevent moisture condensation. For optimal stability, prepare solutions in anhydrous solvents like DMSO or DMF immediately before use and discard any unused portions of the stock solution. The TCO moiety has a limited half-life and is not recommended for long-term storage as it can isomerize to the less reactive cis-cyclooctene (CCO).

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in organic solvents such as DMSO, DMF, DCM (dichloromethane), and THF (tetrahydrofuran). The hydrophilic PEG3 spacer enhances its water solubility compared to linkers without a PEG chain.

Troubleshooting Guide

Issue 1: Low Yield of TCO-Labeled Intermediate (Amide Coupling Step)
Possible Cause Suggested Solution
Inactive Coupling Agents (EDC/NHS) Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.
Presence of Water Ensure all solvents and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid.
Suboptimal pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the amine is most efficient at a pH of 7-8. Consider a two-step protocol where the activation is performed at a lower pH before adding the this compound and adjusting the pH.
Presence of Nucleophiles in Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the this compound for reaction with the activated carboxylic acid. Use amine-free buffers such as MES or PBS.
Steric Hindrance The carboxylic acid on your molecule of interest may be in a sterically hindered position. The PEG3 spacer on this compound helps to minimize this, but if the issue persists, consider alternative conjugation strategies.
Issue 2: Low Yield of Final Labeled Product (TCO-Tetrazine Ligation)
Possible Cause Suggested Solution
Degradation of TCO Moiety Use a fresh aliquot of the TCO-labeled intermediate. Ensure it has been stored properly at -20°C and protected from light. Avoid buffers containing thiols (e.g., DTT).
Inactive Tetrazine Reagent Confirm the integrity of your tetrazine-functionalized molecule. Some tetrazines can be unstable in aqueous media.
Insufficient Incubation Time or Temperature While the reaction is typically fast at room temperature, you can increase the incubation time (e.g., from 60 minutes to 2-4 hours). Gentle heating to 37°C may also improve efficiency in some cases.
Suboptimal Stoichiometry An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. Empirically optimize the molar ratios; a slight excess of one component is often beneficial.
Steric Hindrance The TCO or tetrazine moiety may be sterically inaccessible. The PEG spacer helps to mitigate this, but using reagents with longer PEG chains could be considered if this is a persistent issue.
Issue 3: Precipitation of Biomolecule During Labeling
Possible Cause Suggested Solution
High Concentration of Organic Co-solvent This compound is often dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to maintain the solubility of your biomolecule (typically <10%).
Protein Aggregation The addition of the hydrophobic TCO group can sometimes lead to protein aggregation. Using linkers with hydrophilic PEG spacers like this compound helps to maintain solubility. If aggregation persists, consider optimizing buffer conditions (e.g., pH, ionic strength) or including a low concentration of a non-ionic detergent.
High Protein Concentration High concentrations of proteins can sometimes lead to aggregation during labeling. A protein concentration of 1-5 mg/mL is a good starting point.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling
Parameter Step 1: Amide Coupling (EDC/NHS) Step 2: TCO-Tetrazine Ligation
pH Activation: 4.5-6.0; Coupling: 7.0-8.06.5-7.5
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 37°C
Molar Excess of Reagents EDC/NHS: 1.5-2.0 equivalents over carboxylic acid; this compound: 1.5 equivalents over carboxylic acid1:1 or slight excess of one component
Reaction Time Activation: 15-30 min; Coupling: 2-12 hours30-120 minutes
Recommended Buffers Activation: MES; Coupling: PBSPBS or similar amine/thiol-free buffer
Solvents Anhydrous DMSO or DMF for stock solutionsAqueous buffers

Experimental Protocols

Protocol: Two-Step Labeling of a Carboxylated Protein with a Tetrazine-Dye

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups, followed by the bioorthogonal ligation of a tetrazine-functionalized fluorescent dye.

Materials:

  • Protein with accessible carboxylic acid groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Tetrazine-Dye

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting spin columns

Step 1: Conjugation of this compound to the Protein

  • Prepare Protein: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activate Carboxylic Acids: Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature with gentle mixing.

  • Amide Coupling: Add the this compound stock solution to the activated protein solution to achieve a 10-20 fold molar excess over the protein. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer. Incubate for 2 hours at room temperature.

  • Purification: Remove excess this compound and coupling reagents using a desalting spin column equilibrated with Coupling Buffer.

Step 2: TCO-Tetrazine Ligation

  • Prepare Tetrazine-Dye: Prepare a 1 mM stock solution of the Tetrazine-Dye in anhydrous DMSO.

  • Ligation Reaction: Add the Tetrazine-Dye stock solution to the purified TCO-labeled protein solution. A 1.5-fold molar excess of the Tetrazine-Dye over the protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Final Purification: Remove any unreacted Tetrazine-Dye using a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis and Storage: Analyze the final conjugate using SDS-PAGE and/or UV-Vis spectroscopy. Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: TCO-Tetrazine Ligation protein Carboxylated Protein activated_protein Activated Protein (NHS-ester) protein->activated_protein Activation (pH 6.0) tco_amine This compound tco_protein TCO-Labeled Protein tco_amine->tco_protein edc_nhs EDC / NHS edc_nhs->activated_protein activated_protein->tco_protein Coupling (pH 7.4) purification1 Purification (Desalting Column) tco_protein->purification1 final_conjugate Final Labeled Protein purification1->final_conjugate Ligation (pH 7.4) tetrazine_dye Tetrazine-Dye tetrazine_dye->final_conjugate purification2 Purification (Desalting Column) final_conjugate->purification2

Caption: Experimental workflow for the two-step labeling of a carboxylated protein.

troubleshooting_guide decision decision start Low Labeling Efficiency step1_check Problem in Step 1 (Amide Coupling)? start->step1_check step2_check Problem in Step 2 (TCO Ligation)? step1_check->step2_check No reagent_check Reagents Fresh & Anhydrous? step1_check->reagent_check Yes tco_stability TCO Intermediate Fresh? step2_check->tco_stability Yes reagent_check->solution No ph_check Optimal pH Used? reagent_check->ph_check Yes ph_check->solution No buffer_check Amine-free Buffer? ph_check->buffer_check Yes buffer_check->solution No tco_stability->solution No stoichiometry Molar Ratios Optimized? tco_stability->stoichiometry Yes stoichiometry->solution No

References

Technical Support Center: TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues encountered during TCO-tetrazine ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a TCO-tetrazine ligation reaction?

Low yield in TCO-tetrazine ligations can stem from several factors, including:

  • Reactant Instability: Degradation of either the trans-cyclooctene (TCO) or the tetrazine moiety is a primary cause. Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups, and can be reduced by agents like TCEP and DTT.[1][2] TCOs can isomerize to their less reactive cis-isomers, particularly in the presence of thiols or certain proteins.[3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, pH, temperature, or reaction time can all negatively impact the yield.[2][4]

  • Side Reactions and Impurities: The presence of impurities in the reactants or competing side reactions can consume the starting materials and reduce the formation of the desired product.

  • Steric Hindrance: Bulky molecules conjugated to the TCO or tetrazine can physically impede the reaction, slowing it down or preventing it from going to completion.

  • Inaccurate Quantification of Reactants: If the concentrations of the TCO and tetrazine stock solutions are not accurately determined, the stoichiometry of the reaction will be incorrect, leading to lower yields.

Q2: How can I assess the stability of my TCO and tetrazine reagents?

  • Tetrazine: The degradation of a tetrazine solution is often visibly indicated by a loss of its characteristic pink or red color. You can also monitor the stability by UV-Vis spectroscopy, observing the decrease in absorbance at the tetrazine's λmax (typically 510-550 nm) over time. For quantitative analysis, LC-MS can be used to determine the concentration of the intact tetrazine.

  • TCO: The stability of TCO derivatives can be assessed by NMR spectroscopy to check for isomerization to the unreactive cis-cyclooctene form. Some newer TCO derivatives, like d-TCO, exhibit improved stability in aqueous solutions.

Q3: What is the optimal stoichiometry for the TCO-tetrazine reaction?

While a 1:1 molar ratio is the theoretical stoichiometry, it is often beneficial to use a slight excess of one of the reactants to drive the reaction to completion. A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-functionalized molecule. However, the optimal ratio may need to be determined empirically for your specific system.

Q4: How does pH affect the TCO-tetrazine ligation?

The TCO-tetrazine ligation is generally robust and efficient over a pH range of 6 to 9. However, extreme pH values can affect the stability of the biomolecules involved in the conjugation. For "click-to-release" applications, the subsequent elimination step can be pH-dependent, with acidic conditions often favoring release. It is also important to consider the pH stability of your specific tetrazine derivative, as some can degrade under basic conditions.

Troubleshooting Guide: Low Reaction Yield

This guide will help you diagnose and resolve common issues leading to low product yield in your TCO-tetrazine ligation experiments.

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Degradation of Reactants - Use freshly prepared solutions of TCO and tetrazine. - Store stock solutions appropriately (e.g., desiccated, protected from light). - If using reducing agents like TCEP or DTT, remove them before adding the tetrazine reagent.
Suboptimal Stoichiometry - Empirically optimize the molar ratio of your reactants. A slight excess (1.5-2 fold) of one component is often beneficial. - Accurately quantify your stock solutions using methods like UV-Vis spectroscopy.
Steric Hindrance - If conjugating bulky molecules, consider introducing a flexible spacer (e.g., PEG) between the reactive moiety and the molecule of interest to improve accessibility.
Low Reactant Concentration - If possible, increase the concentration of the reactants to favor the bimolecular reaction.
Low Product Yield with Apparent Reactant Consumption Side Reactions - Ensure the purity of your starting materials to remove any impurities that could lead to side reactions. - For oxygen-sensitive molecules, degas the reaction buffer to prevent oxidation.
Precipitation of Reactants or Product - Improve the solubility of your reactants or product, for example, by using PEGylated linkers. - Consider using a small percentage of a compatible organic co-solvent like DMSO or DMF, ensuring it does not negatively impact your biomolecules.
Inconsistent Results Variability in Reagent Quality - Store reagents as recommended by the manufacturer, avoiding repeated freeze-thaw cycles. - Aliquot reagents into single-use vials.
Inaccurate Pipetting - Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reactant ratios.

Quantitative Data Summary

The rate of the TCO-tetrazine ligation is highly dependent on the specific derivatives used. The following table summarizes representative second-order rate constants.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000Not specified
Hydrogen-substituted tetrazinesTCOup to 30,000PBS, 37°C
Methyl-substituted tetrazinesTCO~1000Aqueous media
3,6-diphenyl-s-tetrazined-TCO520MeOH, 25°C
3,6-dipyridyl-s-tetrazined-TCO366,000 (± 15,000)Water, 25°C

Note: This table provides a general comparison. Actual reaction rates can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the general steps for conjugating two proteins that have been pre-functionalized with TCO and tetrazine moieties, respectively.

  • Protein Preparation:

    • Ensure both the TCO-labeled protein (Protein-TCO) and the tetrazine-labeled protein (Protein-Tetrazine) are in a suitable reaction buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

    • If the protein solutions contain primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer.

    • Accurately determine the concentration of each protein solution.

  • Ligation Reaction:

    • Combine the Protein-TCO and Protein-Tetrazine solutions. A common approach is to use a slight molar excess of the tetrazine-labeled protein (e.g., 1.1 to 1.5 equivalents).

    • Incubate the reaction mixture at room temperature for 30 to 60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or overnight at 4°C.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by spectrophotometrically measuring the decrease in the tetrazine's absorbance at its λmax (typically 510-550 nm).

  • Purification:

    • Remove any unreacted starting materials and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Storage:

    • Store the final protein-protein conjugate at 4°C.

Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy

This protocol describes how to monitor the kinetics of the TCO-tetrazine ligation.

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient (ε) of your tetrazine derivative in the reaction buffer at its λmax.

  • Reaction Setup:

    • In a quartz cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding the tetrazine solution and mix quickly.

  • Data Acquisition:

    • Immediately start recording the absorbance at the tetrazine's λmax over time.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental setup.

Visualizations

Troubleshooting_Workflow Start Low Ligation Yield CheckReactants Step 1: Assess Reactant Integrity Start->CheckReactants TCO_Stability TCO Stable? CheckReactants->TCO_Stability CheckConditions Step 2: Evaluate Reaction Conditions Stoichiometry_Correct Stoichiometry Correct? CheckConditions->Stoichiometry_Correct CheckPurity Step 3: Investigate Side Reactions/Purity Impurities_Present Impurities Present? CheckPurity->Impurities_Present Optimize Step 4: Optimization Strategies Success Improved Yield Optimize->Success TCO_Stability->Optimize No Tetrazine_Stability Tetrazine Stable? TCO_Stability->Tetrazine_Stability Yes Tetrazine_Stability->CheckConditions Yes Tetrazine_Stability->Optimize No Stoichiometry_Correct->Optimize No pH_Optimal pH Optimal? Stoichiometry_Correct->pH_Optimal Yes pH_Optimal->CheckPurity Yes pH_Optimal->Optimize No Impurities_Present->Optimize Yes Impurities_Present->Success No

Caption: Troubleshooting workflow for low TCO-tetrazine ligation yield.

Ligation_Pathway Reactants TCO + Tetrazine IEDDA Inverse Electron-Demand Diels-Alder Cycloaddition Reactants->IEDDA Intermediate Unstable Tricyclic Intermediate IEDDA->Intermediate [4+2] Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Products Stable Dihydropyridazine + N₂ Retro_DA->Products - N₂

Caption: Reaction mechanism of the TCO-tetrazine ligation.

References

Technical Support Center: (S)-Tco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with (S)-Tco-peg3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker molecule used in bioconjugation, a process that joins two molecules together.[][2] It features a trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG3) spacer, and a primary amine (-NH2) group.[][3] The TCO group allows for a highly specific and rapid "click chemistry" reaction called an inverse electron demand Diels-Alder (iEDDA) cycloaddition with molecules containing a tetrazine group.[3] The amine group can be used to attach the linker to other molecules with reactive groups like carboxylic acids or NHS esters. This makes it a valuable tool for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and developing targeted drug delivery systems.

Q2: What causes non-specific binding of this compound?

Non-specific binding of TCO-containing reagents can stem from several factors:

  • Hydrophobic Interactions: The TCO group itself can be hydrophobic and may interact non-specifically with hydrophobic regions of proteins or cell membranes.

  • Thiol Reactivity: Cyclooctynes, including TCO, have been shown to react with the sulfhydryl (-SH) groups of cysteine residues in proteins in an azide-independent manner. This is a known off-target reaction that can lead to non-specific labeling.

  • Electrostatic Interactions: If the target molecule or surface has a net charge, it can attract oppositely charged components of your experimental system, leading to non-specific binding.

  • Reagent Aggregation: The this compound reagent, or conjugates made with it, may form aggregates that can bind non-specifically to surfaces or proteins.

  • Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on your sample (e.g., on a blot, cells, or microplate) is a common cause of high background signal.

Q3: How does the PEG3 spacer in this compound help reduce non-specific binding?

The polyethylene glycol (PEG) spacer is a key component for minimizing non-specific binding. Being hydrophilic, the PEG chain creates a hydration shell, or a "shield," around the molecule. This layer of water helps to mask the hydrophobic TCO group, reducing its tendency to interact non-specifically with other hydrophobic surfaces. This ultimately improves the signal-to-noise ratio in experiments. Studies have shown that incorporating PEG can significantly reduce non-specific protein adsorption.

Troubleshooting Non-Specific Binding

This guide is designed to help you diagnose and resolve common issues related to high background and non-specific binding of this compound conjugates.

Problem 1: High, uniform background signal across the entire sample.

This often indicates issues with blocking, washing, or the concentration of the TCO-conjugate.

Potential Cause Recommended Solution Citation
Insufficient Blocking Optimize your blocking protocol. Use common blocking agents like Bovine Serum Albumin (BSA) or normal serum at appropriate concentrations. Ensure the blocking solution covers the entire surface and is incubated for a sufficient time.
Inadequate Washing Increase the number and/or duration of wash steps after incubating with the this compound conjugate. The addition of a mild detergent, such as 0.05-0.1% Tween-20, to the wash buffer can help to disrupt weak, non-specific interactions.
Conjugate Concentration Too High Perform a titration experiment to determine the optimal concentration of your this compound conjugate. The ideal concentration will provide a strong specific signal with minimal background.
Prolonged Incubation Time Reduce the incubation time of the conjugate with your sample. While longer incubations can increase the specific signal, they can also lead to higher background.
Problem 2: Punctate or speckled background staining.

This pattern often suggests that the conjugate is aggregating or that there are specific off-target interactions occurring.

Potential Cause Recommended Solution Citation
Conjugate Aggregation Before use, centrifuge your reconstituted or diluted this compound conjugate solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant for your experiment. Prepare fresh dilutions for each use.
Non-specific Thiol Interactions If your sample is rich in accessible cysteine residues, consider pre-treating it with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding your TCO-conjugate.
Hydrophobic Interactions with Cellular Structures Optimize the blocking buffer by including proteins like BSA or non-fat dry milk. Using a detergent in the wash buffer can also be beneficial. For cellular imaging, consider post-fixation washes with solutions containing urea or guanidine hydrochloride to disrupt hydrophobic interactions, though this may affect sample integrity.

Experimental Protocols

Protocol 1: General Procedure for Reducing Non-Specific Binding
  • Reagent Preparation:

    • Reconstitute the this compound conjugate in an appropriate solvent (e.g., DMSO, DMF) as recommended by the manufacturer.

    • Immediately before use, dilute the conjugate to the desired working concentration in your reaction buffer.

    • Centrifuge the diluted conjugate solution at >10,000 x g for 10 minutes to remove any potential aggregates.

  • Blocking:

    • Prepare a blocking buffer appropriate for your application. See the table below for common options.

    • Incubate your sample (e.g., cells, tissue section, blot) with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

  • Incubation with TCO-Conjugate:

    • Remove the blocking buffer.

    • Add the clarified this compound conjugate solution to your sample.

    • Incubate for the desired period. It is recommended to start with a shorter incubation time and optimize from there.

  • Washing:

    • Remove the conjugate solution.

    • Wash the sample extensively with a wash buffer (e.g., PBS or TBS). Perform at least 3-5 washes of 5-10 minutes each.

    • For persistent background, consider adding 0.05% Tween-20 to your wash buffer.

Table of Common Blocking Agents
Blocking Agent Typical Working Concentration Notes Citation
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS/TBSA common and effective blocking agent for reducing hydrophobic interactions.
Normal Serum 5-10% (v/v) in PBS/TBSUse serum from the species in which your secondary antibody (if any) was raised to block non-specific antibody binding sites.
Non-fat Dry Milk 1-5% (w/v) in PBS/TBSEffective for many applications, but may not be suitable for all systems due to potential cross-reactivity with certain antibodies.
Casein 1% (w/v) in PBS/TBSA purified milk protein that can be an effective blocking agent.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the underlying principles of non-specific binding.

cluster_0 Troubleshooting Workflow start High Non-Specific Binding Observed q1 What is the pattern of the background? start->q1 uniform Uniform Background q1->uniform Uniform punctate Punctate/Speckled Background q1->punctate Punctate sol_uniform1 Optimize Blocking (Increase concentration/time) uniform->sol_uniform1 sol_punctate1 Centrifuge Conjugate (Remove aggregates) punctate->sol_punctate1 sol_uniform2 Increase Washes (Add detergent, e.g., Tween-20) sol_uniform1->sol_uniform2 sol_uniform3 Titrate Conjugate (Reduce concentration) sol_uniform2->sol_uniform3 end_node Reduced Background sol_uniform3->end_node sol_punctate2 Block Thiol Groups (Use NEM if applicable) sol_punctate1->sol_punctate2 sol_punctate3 Modify Wash Buffer (Consider Urea/GdnHCl for severe cases) sol_punctate2->sol_punctate3 sol_punctate3->end_node

Caption: A logical workflow for troubleshooting non-specific binding.

cluster_1 Mechanism of PEG in Reducing Non-Specific Binding cluster_no_peg Without PEG Spacer cluster_with_peg With PEG3 Spacer tco_conjugate This compound Conjugate tco_no_peg Hydrophobic TCO tco_with_peg Hydrophobic TCO hydrophobic_surface Hydrophobic Surface (e.g., Protein, Membrane) tco_no_peg->hydrophobic_surface Non-Specific Hydrophobic Interaction peg_spacer Hydrophilic PEG3 Spacer (Hydration Shell) tco_with_peg->peg_spacer peg_spacer->hydrophobic_surface Interaction Blocked

Caption: How the PEG spacer shields the TCO group to reduce binding.

References

Tco Group Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the trans-cyclooctene (Tco) group in various buffers and experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your bioconjugation reactions and ensure the integrity of your Tco-modified molecules.

Troubleshooting Guide

This guide addresses common issues related to Tco group stability that users may encounter during their experiments.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Isomerization of Tco to its inactive cis-cyclooctene (Cco) form. This is the most common cause of low reactivity.1. Avoid thiol-containing reducing agents: DTT is known to promote the isomerization of Tco.[1] If a reducing agent is necessary, consider using the non-thiol-based reducing agent TCEP.[1] 2. Remove reducing agents: If the use of a reducing agent like DTT is unavoidable, remove it before adding the Tco-containing molecule, for instance, by using a desalting column.[1] 3. Check buffer components: Trace amounts of thiols or other nucleophiles in your buffer or sample (e.g., from cell lysates) can slowly deactivate the Tco group.[1] Prepare fresh buffers and purify your sample if necessary. 4. Confirm Tco integrity: Perform a stability test (see Protocol 1) to assess the compatibility of your Tco-modified molecule with your specific buffer conditions.
Degradation of Tco due to other factors. 1. Control pH: While the Tco-tetrazine ligation is generally stable in a pH range of 5-9, extreme pH values can affect the stability of the Tco group and the overall success of the conjugation.[2] It is recommended to perform the reaction in a buffer with a pH between 7.2 and 8.5, such as PBS, HEPES, or borate buffer. 2. Mind the temperature: While the reaction can be performed at room temperature, prolonged exposure to elevated temperatures can potentially lead to degradation. For long-term storage, Tco-containing molecules should be kept at low temperatures. 3. Avoid certain metal ions: Copper-containing proteins in serum have been shown to cause isomerization of Tco. If working with serum or other biological fluids, consider the potential for metal-catalyzed degradation.
Inconsistent Conjugation Results Variable exposure time to destabilizing agents. 1. Standardize incubation times: The extent of Tco isomerization in the presence of agents like DTT is time-dependent. Ensure that all incubation steps are precisely timed to maintain consistency between experiments.
Hydrolysis of NHS ester (if using Tco-NHS ester for labeling). 1. Proper handling of NHS ester: Allow the Tco-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. 2. Use anhydrous solvents: Prepare stock solutions of Tco-NHS ester in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use. 3. Avoid primary amine-containing buffers: Buffers such as Tris or glycine will compete with the target molecule for reaction with the NHS ester.
Precipitation of Reactants or Product Poor solubility of Tco-modified molecules or the final conjugate. 1. Incorporate PEG linkers: Using Tco reagents with PEGylated linkers can significantly enhance aqueous solubility and reduce aggregation. 2. Add organic co-solvents: A small percentage of a water-miscible organic solvent like DMSO or DMF can be added to the reaction buffer, but its compatibility with your biomolecules must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for the Tco group?

A1: The main stability issue is the isomerization of the reactive trans-cyclooctene (Tco) to its unreactive cis-cyclooctene (Cco) isomer. This conversion renders the molecule unable to participate in the rapid bioorthogonal reaction with tetrazines, leading to failed or inefficient conjugations.

Q2: Which buffer components are known to destabilize the Tco group?

A2: Thiol-containing reducing agents, such as dithiothreitol (DTT), are well-documented to promote the isomerization of Tco to Cco. Even at low concentrations, DTT can significantly decrease the amount of active Tco available for reaction. Additionally, the presence of copper-containing proteins, as found in serum, can also catalyze this isomerization.

Q3: Is Tris(2-carboxyethyl)phosphine (TCEP) a safer alternative to DTT when working with Tco?

A3: Yes, TCEP is a non-thiol-based reducing agent and is generally considered more compatible with Tco linkers because the primary degradation pathway is thiol-mediated. While direct compatibility testing is always recommended for your specific experimental conditions, TCEP is the preferred reducing agent when subsequent Tco chemistry is planned.

Q4: What is the optimal pH range for maintaining Tco stability?

A4: The Tco group is generally stable in a pH range of 5 to 9. For Tco-tetrazine ligation reactions, a pH between 7.2 and 8.5 is commonly recommended to ensure both the stability of the reactants and efficient conjugation.

Q5: How does temperature affect Tco stability?

A5: While the Tco-tetrazine reaction is typically performed at room temperature, prolonged storage of Tco-modified molecules at ambient or elevated temperatures can lead to degradation. For long-term stability, it is advisable to store Tco-containing reagents and conjugates at -20°C or below.

Q6: Are there more stable versions of Tco available?

A6: Yes, several derivatives of Tco have been developed with improved stability and reactivity. For example, dioxolane-fused trans-cyclooctene (d-TCO) derivatives are crystalline, bench-stable solids that exhibit enhanced stability in aqueous solutions, blood serum, and in the presence of thiols.

Data on Tco Stability in Different Buffers

The stability of the Tco group is highly dependent on the specific conditions. Below is a summary of available data.

Tco DerivativeBuffer/MediumConditionStability/Half-lifeReference
Tco (general)In the presence of DTTNot specifiedProne to isomerization to Cco
Tco50% fresh mouse serum37°CAlmost complete conversion to Cco within 7 hours
TcoPhosphate buffer with 0.12 µM 3-mercapto-2-pentanoneNot specifiedHalf-life of 0.6 hours, with isomerization to Cco
d-TCOPhosphate-buffered D₂ORoom temperatureNo degradation or isomerization observed for up to 14 days
d-TCOHuman serumRoom temperature>97% remained as the trans-isomer after 4 days
s-TCOIn the presence of high thiol concentrations (30 mM)Not specifiedIsomerizes, presumably via a free radical pathway
TCO-conjugated CC49 antibodyIn vivo (mice)24 hours75% of the TCO remained reactive

Experimental Protocols

Protocol 1: Assessing the Stability of a Tco-Modified Molecule

This protocol provides a general framework for quantifying the stability of a Tco-containing molecule in a specific buffer using HPLC analysis.

Materials:

  • Tco-modified molecule of interest

  • Buffer of interest (e.g., PBS, PBS with DTT, cell culture medium)

  • Quenching solution (e.g., a solution of a highly reactive tetrazine to consume any remaining Tco)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Prepare a stock solution of your Tco-modified molecule in a suitable solvent (e.g., DMSO).

  • Incubate the Tco-modified molecule in the buffer of interest at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an excess of the tetrazine quenching solution. This will convert any remaining active Tco into the Tco-tetrazine adduct.

  • Analyze the samples by HPLC. Monitor the disappearance of the peak corresponding to the Tco-modified molecule and the appearance of the peak corresponding to the Cco isomer or other degradation products over time.

  • Quantify the percentage of remaining active Tco at each time point by integrating the respective peak areas. This will allow you to determine the half-life of your Tco-modified molecule under the tested conditions.

Protocol 2: General Procedure for Tco-Tetrazine Ligation

This protocol outlines the basic steps for conjugating a Tco-modified molecule to a tetrazine-modified molecule.

Materials:

  • Tco-modified molecule

  • Tetrazine-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare solutions of the Tco-modified and tetrazine-modified molecules in the reaction buffer.

  • Combine the reactants in a suitable reaction vessel. A slight molar excess (1.1 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature. The reaction is typically very fast, and incubation times can range from a few minutes to a couple of hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purify the conjugate (optional). If necessary, the final conjugate can be purified from unreacted starting materials using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the molecules involved.

Visualizations

Tco_Isomerization cluster_factors Promoting Factors Tco trans-Cyclooctene (Tco) (Reactive) Cco cis-Cyclooctene (Cco) (Unreactive) Tco->Cco Isomerization Thiols Thiols (e.g., DTT) Copper Cu-containing proteins Heat Elevated Temperature

Caption: Isomerization of reactive Tco to unreactive Cco.

Tco_Conjugation_Workflow start Start prepare_tco Prepare Tco-modified Molecule start->prepare_tco prepare_tz Prepare Tetrazine-modified Molecule start->prepare_tz combine Combine Reactants in Buffer (pH 7.2-8.5) prepare_tco->combine prepare_tz->combine incubate Incubate at Room Temperature combine->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: General workflow for Tco-tetrazine bioconjugation.

Tco_Troubleshooting_Tree start Low Conjugation Yield? thiol_check Is a thiol-containing reducing agent (e.g., DTT) present? start->thiol_check solution_thiol Remove thiol or switch to TCEP. thiol_check->solution_thiol Yes ph_check Is the pH outside the optimal range (7.2-8.5)? thiol_check->ph_check No yes_thiol Yes no_thiol No solution_ph Adjust pH to 7.2-8.5. ph_check->solution_ph Yes reagent_check Are Tco/Tetrazine reagents old or improperly stored? ph_check->reagent_check No yes_ph Yes no_ph No solution_reagent Use fresh reagents. reagent_check->solution_reagent Yes other_issues Consider other issues: - Steric hindrance - Solubility problems - Inaccurate quantification reagent_check->other_issues No yes_reagent Yes no_reagent No

Caption: Troubleshooting decision tree for low Tco conjugation yield.

References

how to prevent isomerization of Tco to inactive CCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-cyclooctene (TCO) reagents. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the isomerization of active TCO to its inactive cis-cyclooctene (CCO) form during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is TCO isomerization, and why is it a problem?

A1: trans-Cyclooctene (TCO) is a highly reactive dienophile used in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2] This reactivity is due to the strain in its trans-double bond within the eight-membered ring.[3] However, this strained double bond can isomerize to the more stable, but unreactive, cis-cyclooctene (CCO) form.[1] This isomerization renders the molecule unable to participate in the desired bioorthogonal reaction, leading to low conjugation yields or complete reaction failure.

Q2: What are the main factors that cause TCO to isomerize to CCO?

A2: TCO isomerization is often a radical-catalyzed process.[4] Several factors can promote this unwanted reaction:

  • Thiols: High concentrations of thiols, such as dithiothreitol (DTT) or glutathione (GSH), can promote TCO isomerization.

  • Copper-Containing Proteins: Certain proteins in serum that contain copper can catalyze the isomerization.

  • Cell Culture Media: Some components in cell culture media, like thiamine degradation products, can accelerate isomerization.

  • Elevated Temperatures and pH: Higher temperatures and pH can increase the rate of isomerization.

  • Light Exposure: Prolonged exposure to light, especially UV light, can contribute to isomerization, although it is also used in the synthesis of TCO from CCO under controlled conditions.

  • TCO Derivative: The specific structure of the TCO derivative plays a crucial role. More strained and highly reactive TCOs, like s-TCO, tend to be less stable and more prone to isomerization than less strained derivatives like d-TCO.

Q3: How can I prevent or minimize TCO isomerization?

A3: Several strategies can be employed to minimize TCO isomerization:

  • Use of Radical Inhibitors: Adding radical inhibitors like Trolox (a water-soluble vitamin E analog) or butylated hydroxytoluene (BHT) to your reaction mixture can suppress thiol-promoted isomerization.

  • Complexation with Silver (I): TCO can be protected by forming a stable complex with silver (I) ions (e.g., from AgNO₃). This complex can be stored for extended periods and the active TCO can be released just before use by adding a source of chloride ions, such as NaCl.

  • Choose a More Stable TCO Derivative: Consider using a more stable TCO analog, such as a d-TCO derivative, which has shown greater stability in aqueous solutions and in the presence of thiols compared to more reactive s-TCO derivatives.

  • Control Experimental Conditions:

    • Temperature: Store TCO reagents, especially highly reactive ones, in solution at freezer temperatures (e.g., -20°C). Perform conjugation reactions at room temperature or lower, if possible.

    • pH: Maintain a pH around 7.4. Isomerization can be more rapid at higher pH values.

    • Reducing Agents: If a reducing agent is necessary, consider using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If DTT or another thiol-based reducing agent must be used, it is crucial to remove it before adding the TCO-containing molecule.

  • Proper Storage: Store TCO compounds as solids in a freezer for long-term stability. For short-term storage, solutions should be kept cold.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation with tetrazine TCO has isomerized to the inactive CCO form.1. Verify TCO integrity: Before the experiment, check the purity of your TCO reagent using HPLC or NMR. 2. Optimize reaction conditions: If your protocol involves reducing agents like DTT, remove them using a desalting column before adding the TCO-linker. 3. Add a radical inhibitor: Include a radical scavenger like Trolox in your reaction buffer, especially if thiols are present. 4. Use a more stable TCO derivative: Switch to a d-TCO derivative if you are using a highly reactive s-TCO.
Inconsistent conjugation results The extent of TCO isomerization is variable between experiments.1. Standardize incubation times: Ensure that all incubation times, especially in the presence of potentially destabilizing agents, are consistent. 2. Use fresh reagents: Prepare solutions containing TCO fresh for each experiment and perform the conjugation immediately after any purification steps.
Gradual loss of reactivity during the experiment Trace amounts of thiols or other contaminants in the system are slowly deactivating the TCO.1. Purify components: Ensure all buffers and biomolecules are free from thiol contaminants. 2. Perform a stability test: Conduct a stability test under your specific experimental conditions to determine the half-life of your TCO derivative.

Data Presentation

Table 1: Stability of Various TCO Derivatives Under Different Conditions

TCO DerivativeConditionObservationReference
s-TCO 30 mM mercaptoethanol in CD₃ODRapid isomerization after an 8-hour induction period.
s-TCO Stored as a neat materialModerately stable; best stored in cold solution to avoid polymerization and isomerization.
d-TCO (syn-3a) 0.5 M in CD₃OD at room temperatureVery slow isomerization; 5% after three days.
d-TCO (syn-3a) 20 mM in phosphate buffered D₂O (pD 7.4)No isomerization or decomposition after 14 days.
d-TCO (syn-3a) 5 mM in human serum at room temperature>97% trans after 4 days.
d-TCO (syn-3a) 30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours.
d-TCO (syn-3a) 10% rabbit reticulocyte lysate in buffered D₂O (pD 7.4)12% isomerization after 10 hours, 22% after 24 hours, and 41% after 96 hours.
Various TCOs (1b, 1c, 1d) Stored in an open flask for 3 days at 30°C81%, 98%, and 37% degradation, respectively.
AgNO₃ complexes of TCOs (1b, 1c, 1d) Stored in an open flask for 3 days at 30°CSignificantly improved stability compared to the free TCOs.

Experimental Protocols

Protocol 1: General TCO-Tetrazine Ligation

This protocol describes a typical reaction between a TCO-functionalized molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-modified molecule (e.g., protein, antibody)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve the tetrazine-labeled molecule)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified molecule in the reaction buffer at the desired concentration.

    • Dissolve the tetrazine-labeled molecule in a minimal amount of a compatible solvent like DMSO, and then dilute it into the reaction buffer.

  • Conjugation Reaction:

    • Mix the TCO-modified molecule and the tetrazine-labeled molecule in the reaction buffer. The stoichiometry will depend on the specific application, but a 1:1 molar ratio is a good starting point.

    • Incubate the reaction mixture at room temperature for a specified time (typically ranging from minutes to a few hours, depending on the reactivity of the specific TCO and tetrazine pair). The reaction progress can be monitored by following the disappearance of the tetrazine's color or by analytical techniques like HPLC or mass spectrometry.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from unreacted reagents using methods like size exclusion chromatography or dialysis.

Protocol 2: Stability Test of TCO in the Presence of a Reducing Agent

This protocol allows you to assess the stability of your TCO-linker under specific experimental conditions, particularly in the presence of thiol-based reducing agents.

Materials:

  • TCO-linker stock solution (e.g., in DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Reducing agent stock solution (e.g., DTT or TCEP in water)

  • Control solution (buffer without reducing agent)

  • Quenching/Mobile Phase solution (e.g., 95:5 Water:Acetonitrile with 0.1% TFA)

  • Reverse-phase HPLC (RP-HPLC) with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare three sets of tubes:

      • Control: TCO-linker in reaction buffer.

      • Test Condition 1: TCO-linker and reducing agent (e.g., DTT) in reaction buffer.

      • Test Condition 2 (Optional): TCO-linker and an alternative reducing agent (e.g., TCEP) in reaction buffer.

    • Vortex each tube gently to mix.

  • Incubation:

    • Incubate all tubes at your desired experimental temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Immediately quench the reaction by diluting the aliquot into the cold quenching/mobile phase solution.

    • Store the quenched samples on ice or flash freeze them for later analysis.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC with UV detection (e.g., at 254 nm).

    • Monitor the area of the TCO peak over time. Isomerization to CCO will result in the appearance of a new peak, typically eluting close to the TCO peak.

    • Plot the percentage of remaining TCO at each time point to determine its stability under each condition.

Visualizations

TCO_Isomerization_Pathway TCO Active TCO (trans-cyclooctene) TCO_Radical TCO Radical Intermediate TCO->TCO_Radical Isomerization Initiation Radical_Initiator Radical Initiator (e.g., Thiyl Radical from Thiol) Radical_Initiator->TCO_Radical CCO Inactive CCO (cis-cyclooctene) TCO_Radical->CCO Isomerization Propagation Inhibitor Radical Inhibitor (e.g., Trolox) TCO_Radical->Inhibitor Inhibition

Caption: Plausible radical-mediated pathway for TCO to CCO isomerization.

Experimental_Workflow cluster_prevention Prevention Strategies cluster_conjugation Conjugation Workflow Choose_TCO Select Stable TCO Derivative Prepare_Reactants Prepare TCO- and Tetrazine-molecules Choose_TCO->Prepare_Reactants Add_Inhibitor Add Radical Inhibitor Mix_Reactants Mix Reactants for Conjugation Add_Inhibitor->Mix_Reactants Control_Conditions Control Temp & pH Control_Conditions->Mix_Reactants Remove_Thiols Remove Thiol-based Reducing Agents Prepare_Reactants->Remove_Thiols Remove_Thiols->Mix_Reactants Purify Purify Conjugate Mix_Reactants->Purify

Caption: Logical workflow for preventing TCO isomerization during bioconjugation.

References

Technical Support Center: Improving the Solubility of (S)-Tco-peg3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of (S)-Tco-peg3-NH2 conjugates. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual workflows to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a click chemistry reagent used in bioconjugation. It contains a strained trans-cyclooctene (TCO) group, which reacts with tetrazine-modified molecules in a highly efficient and bioorthogonal manner (a type of "click chemistry"). The primary amine (-NH2) group allows for its conjugation to various molecules, such as proteins, peptides, or surfaces containing activated carboxylic acids (e.g., NHS esters). This reagent is often used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic imaging agents.

Q2: What is the role of the PEG3 linker in this molecule?

The polyethylene glycol (PEG) spacer, in this case with three repeating units (PEG3), serves several important functions. The hydrophilic nature of the PEG linker is designed to improve the aqueous solubility of the TCO moiety and any molecule it is conjugated to.[1][2][3] It also provides a flexible spacer that can reduce steric hindrance during the click reaction with a tetrazine-modified binding partner, potentially increasing conjugation efficiency.[1][4]

Q3: In which solvents is this compound generally soluble?

This compound is readily soluble in a variety of polar aprotic organic solvents. These are typically used to prepare concentrated stock solutions. For aqueous applications, these stock solutions are then diluted into the desired buffer.

Q4: Why might my this compound conjugate be poorly soluble in aqueous buffers?

While the PEG3 linker enhances hydrophilicity, the TCO group itself is hydrophobic. If the molecule to which the this compound is conjugated is also hydrophobic, the resulting conjugate may have limited aqueous solubility. Furthermore, factors such as the pH, ionic strength, and composition of the aqueous buffer can significantly impact the solubility of the conjugate. At certain pH values, the primary amine may be protonated, which can affect its solubility characteristics. High salt concentrations in the buffer can also lead to "salting out" and precipitation of the conjugate.

Q5: How can I improve the aqueous solubility of my conjugate?

Several strategies can be employed to improve the aqueous solubility of your this compound conjugate:

  • Use of Co-solvents: Introducing a small percentage (typically 5-10%) of a water-miscible organic solvent, such as DMSO or DMF, into your aqueous buffer can help to keep the conjugate in solution. However, the compatibility of the co-solvent with your biological system (e.g., protein stability) must be verified.

  • pH Adjustment: The solubility of molecules with amine groups can be pH-dependent. Experimenting with a range of pH values (e.g., 6.0-8.5) for your buffer may help to identify an optimal pH for solubility.

  • Modification of Buffer Composition: The type and concentration of salts in your buffer can influence solubility. If precipitation is an issue, consider using a lower salt concentration or switching to a different buffer system (e.g., from phosphate-buffered saline to a HEPES or borate buffer).

  • Longer PEG Chains: If solubility issues persist, consider using a TCO-amine reagent with a longer PEG chain (e.g., PEG4, PEG8, or PEG12). The increased number of hydrophilic PEG units will further enhance aqueous solubility.

Quantitative Data

Solubility of this compound in Organic Solvents

While specific quantitative solubility data (in mg/mL) for this compound is not widely published in publicly available datasheets, the qualitative solubility in common organic solvents is well-documented. This information is crucial for the preparation of stock solutions.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
ChloroformSoluble

Note on Aqueous Solubility: The aqueous solubility of this compound and its conjugates is highly dependent on the specific molecule it is attached to and the buffer conditions. It is therefore recommended to empirically determine the solubility for your specific application.

Experimental Protocols

Protocol for Empirical Determination of Aqueous Solubility

This protocol provides a general method for determining the approximate solubility of your this compound conjugate in a specific aqueous buffer.

Materials:

  • Your this compound conjugate

  • Your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

  • UV-Vis spectrophotometer (if the conjugate has a chromophore) or HPLC system

Procedure:

  • Prepare a series of dilutions of your conjugate in the desired aqueous buffer. Start with a high concentration and perform serial dilutions.

  • For each concentration, vortex the solution thoroughly for 1-2 minutes.

  • Allow the solutions to equilibrate at the desired experimental temperature (e.g., room temperature or 4°C) for at least one hour.

  • Visually inspect each tube for any precipitate.

  • To confirm, centrifuge the tubes at >10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The highest concentration at which no precipitate is observed and the measured supernatant concentration is close to the prepared concentration is the approximate solubility limit.

Protocol for Preparation and Use in a Typical Antibody Conjugation

This protocol describes a general workflow for labeling an antibody with a molecule that has been modified with this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound modified payload (e.g., a small molecule drug with an NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette (10 kDa MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Payload Stock Solution: Immediately before use, dissolve the this compound modified payload in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved payload to the antibody solution. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the antibody.

    • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted payload and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization: Determine the concentration and degree of labeling (DOL) of the final antibody conjugate using UV-Vis spectroscopy.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
This compound stock solution is cloudy or has precipitate. The compound has limited solubility in the chosen organic solvent at the prepared concentration. The solvent may not be anhydrous.Try a different recommended organic solvent (e.g., switch from DMF to DMSO). Gently warm the solution and vortex. Ensure you are using an anhydrous solvent.
Precipitation occurs immediately upon adding the organic stock solution to the aqueous buffer. The concentration of the conjugate exceeds its solubility limit in the final buffer composition. The percentage of organic co-solvent is too high, causing the protein to precipitate.Decrease the final concentration of the conjugate. Add the organic stock solution dropwise to the aqueous buffer while gently vortexing. Reduce the percentage of the organic co-solvent in the final reaction mixture (aim for <10%).
The solution becomes cloudy during the conjugation reaction. The conjugate is aggregating and precipitating over time. The buffer conditions (pH, salt concentration) are not optimal for the solubility of the conjugate.Optimize the buffer pH and/or ionic strength. Consider adding a solubility-enhancing excipient, such as arginine, if compatible with your experiment. If possible, use a TCO-amine reagent with a longer PEG linker for future experiments.
Low yield of the final purified conjugate. The conjugate precipitated during the reaction and was lost during the purification step.Before purification, centrifuge the reaction mixture and check for a pellet. If a pellet is present, attempt to redissolve it using the optimized buffer conditions identified in your solubility tests.

Visual Guides

Troubleshooting_Workflow

Experimental_Workflow

References

side reactions of (S)-Tco-peg3-NH2 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (S)-Tco-peg3-NH2 and related TCO reagents. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and understand potential side reactions when using TCO derivatives in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound in a biological context?

A1: this compound is designed for bioorthogonal chemistry. The primary amine (-NH2) group is first used to conjugate the molecule to a biomolecule of interest (e.g., via amide bond formation with a carboxylic acid or reaction with an activated ester). The core functionality lies in the trans-cyclooctene (TCO) group, which undergoes a highly rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-labeled molecule.[1][2] This reaction is often called a "click" reaction because it is fast, selective, and occurs efficiently under physiological conditions without the need for a catalyst.[3]

Q2: What is the most common side reaction or cause of inactivation for TCO reagents in biological samples?

A2: The most significant side reaction is the isomerization of the highly strained, reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) isomer. This isomerization eliminates the ring strain necessary for the rapid IEDDA reaction, rendering the molecule inactive for tetrazine ligation. This process can be accelerated by several factors present in biological environments.

Q3: What factors in my experiment can cause the TCO to isomerize to the inactive CCO form?

A3: Several factors can promote the undesired isomerization of TCO to CCO:

  • Thiols: High concentrations of thiols, such as reduced glutathione (GSH) present at millimolar concentrations inside cells, can promote TCO isomerization.

  • Serum Components: Components within blood serum, including copper-containing proteins, have been shown to catalyze the isomerization. One study noted that a TCO conjugate was 25% deactivated in serum after 24 hours.

  • Cell Culture Media: Certain components in cell culture media, specifically thiamine degradation products, have been identified as a major cause of rapid TCO isomerization in in vitro experiments.

  • Long-term Storage: Highly reactive TCO derivatives can be prone to degradation and isomerization during prolonged storage, especially if not stored under an inert atmosphere and protected from light.

Q4: My TCO-tetrazine ligation is showing low or no yield. What are the possible causes?

A4: Low ligation efficiency is a common issue. Besides TCO inactivation (Q2 & Q3), consider these possibilities:

  • Hydrolyzed NHS Ester: If you are using a TCO-NHS ester to label your biomolecule, the NHS ester is highly moisture-sensitive and can hydrolyze, preventing the initial conjugation to your protein. Always use anhydrous solvents like DMSO or DMF to prepare stock solutions and equilibrate the vial to room temperature before opening.

  • Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your biomolecule for reaction with the TCO-NHS ester, significantly reducing labeling efficiency.

  • Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction. A slight excess (1.1 to 2-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.

  • Steric Hindrance: The PEG3 linker on this compound is designed to reduce steric hindrance, but if the conjugation site on your biomolecule is buried, it may still be difficult for the tetrazine to access the TCO group.

Troubleshooting Guides

Guide 1: Investigating Low TCO-Tetrazine Ligation Yield

This guide provides a systematic approach to diagnosing the cause of poor ligation efficiency.

Step 1: Verify the Integrity of the TCO Reagent

  • Problem: The TCO moiety may have isomerized to its inactive cis-form (CCO) due to improper storage or exposure to destabilizing agents.

  • Action: Test the reactivity of your TCO-labeled biomolecule with a fresh, reliable tetrazine-fluorophore conjugate. If the reaction still fails, the issue likely lies with the TCO component. Consider acquiring fresh TCO reagent. For long-term storage, highly strained TCOs can be stored as stable silver(I) complexes, which can be dissociated with NaCl just before use.

Step 2: Confirm Successful Initial Bioconjugation

  • Problem: If using a reagent like TCO-PEG3-NHS ester, the initial labeling of your biomolecule (e.g., an antibody) may have failed.

  • Action: Use an analytical technique like mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass shift corresponding to the addition of the TCO-PEG3 moiety to your biomolecule. This will verify that the first conjugation step was successful.

Step 3: Optimize Ligation Reaction Conditions

  • Problem: Reaction conditions may be suboptimal.

  • Action:

    • Stoichiometry: Titrate the molar ratio of the tetrazine reagent. Start with a 1.5-fold excess of tetrazine over the TCO-labeled molecule.

    • Concentration: The reaction is bimolecular, so higher concentrations will lead to faster completion. If your molecules are very dilute, increase the concentration if possible.

    • pH and Buffer: The TCO-tetrazine ligation is generally insensitive to pH in the physiological range (pH 6-9). Ensure you are using a compatible buffer system.

    • Incubation Time: While the reaction is fast, allow for sufficient incubation time. Most protocols suggest 30-60 minutes at room temperature.

Guide 2: Assessing TCO Stability in Your Biological Medium

This guide provides a method to test if your specific biological sample (e.g., cell lysate, serum, custom media) is causing TCO degradation.

Step 1: Set Up Control Incubations

  • Prepare two samples of your TCO-labeled biomolecule at your typical experimental concentration.

    • Sample A (Control): Dilute in a stable buffer, such as PBS.

    • Sample B (Test): Dilute in your biological medium of interest.

  • Incubate both samples under the same conditions (temperature, time) as your actual experiment.

Step 2: Perform a Functional Assay

  • After incubation, add a fresh solution of a tetrazine-fluorophore conjugate to both Sample A and Sample B.

  • Allow the ligation reaction to proceed for 30 minutes.

Step 3: Analyze and Compare Results

  • Analyze the fluorescence signal from both samples using a plate reader, flow cytometer, or fluorescence microscopy.

  • Interpretation: If the signal from Sample B is significantly lower than Sample A, it indicates that components within your biological medium are inactivating the TCO reagent. Consider pre-treating the medium (e.g., using fresh plasma instead of "aged" plasma) or adding antioxidants like Trolox, which has been shown to suppress thiol-promoted isomerization.

Quantitative Data Summary

The stability and reactivity of TCO derivatives can vary significantly based on their specific chemical structure. The tables below summarize key quantitative data from the literature for different TCO scaffolds.

Table 1: Stability of Various TCO Derivatives

TCO Derivative Condition Stability Metric Reference
Generic TCO-mAb In vivo (serum) 75% remained reactive after 24 h
s-TCO 30 mM Ethanethiol 12% isomerization after 12 h
s-TCO 30 mM Glutathione (GSH) 60% isomerization in 12 h
d-TCO Human Serum (RT) >97% remained trans-isomer after 4 days
d-TCO 5 mM GSH (pH 7.4) 43% isomerization after 5 h
cTCO PBS (4 °C) Half-life of 2.6 years

| cTCO | Serum | Half-life of 5 days | |

Table 2: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO Derivative Tetrazine Derivative Rate Constant (k₂) [M⁻¹s⁻¹] Solvent Reference
Parent TCO 3,6-dipyridyl-s-tetrazine ~2,000 9:1 Methanol/Water
s-TCO 3,6-dipyridyl-s-tetrazine 3,300,000 ± 40,000 Water
d-TCO (syn) 3,6-dipyridyl-s-tetrazine 366,000 ± 15,000 Water
a-TCO 3,6-dipyridyl-s-tetrazine 150,000 ± 8,000 95:5 PBS:MeOH
axial 5-hydroxy-TCO 3,6-dipyridyl-s-tetrazine 70,000 ± 1,800 95:5 PBS:MeOH

| equatorial 5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | 22,400 ± 40 | 95:5 PBS:MeOH | |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with TCO-PEG3-NHS Ester

  • Buffer Exchange: Dissolve your protein (or other amine-containing biomolecule) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Prepare TCO Stock: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis. The TCO-labeled protein is now ready for ligation.

Visual Diagrams

G cluster_main Intended Reaction: TCO-Tetrazine Ligation TCO TCO-Biomolecule Product Stable Conjugate (Dihydropyridazine) TCO->Product IEDDA Cycloaddition Tetrazine Tetrazine-Probe Tetrazine->Product N2 N₂ Gas Product->N2 Retro-Diels-Alder

Diagram 1: The intended bioorthogonal ligation reaction pathway.

G cluster_side Key Side Reaction: TCO Isomerization TCO_active trans-Cyclooctene (Reactive) CCO_inactive cis-Cyclooctene (Unreactive) TCO_active->CCO_inactive Isomerization Catalysts Promoting Factors: • Thiols (GSH) • Serum (Cu²⁺) • Media Components Catalysts->TCO_active

Diagram 2: The common inactivation pathway for TCO reagents.

G Start Problem: Low Ligation Yield Check_TCO Is TCO reagent active? (Test with fresh tetrazine) Start->Check_TCO Check_Conj Was initial conjugation successful? (Confirm by Mass Spec) Check_TCO->Check_Conj No Sol_TCO Solution: Use fresh TCO reagent. Improve storage conditions. Check_TCO->Sol_TCO Yes Check_Cond Are ligation conditions optimal? (Stoichiometry, Concentration) Check_Conj->Check_Cond No Sol_Conj Solution: Troubleshoot conjugation step. (Check buffers, NHS hydrolysis) Check_Conj->Sol_Conj Yes Sol_Cond Solution: Optimize molar ratio and reactant concentrations. Check_Cond->Sol_Cond Yes Success Yield Improved Check_Cond->Success No

Diagram 3: A troubleshooting workflow for low ligation yield.

References

Technical Support Center: (S)-Tco-peg3-NH2 Reactivity and Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Tco-peg3-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioorthogonal chemistry, with a specific focus on the impact of steric hindrance on its reactivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the impact of steric hindrance on the reactivity of this compound?

A1: Steric hindrance can significantly influence the reaction kinetics of this compound with its tetrazine reaction partner in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. Bulky substituents on either the tetrazine or the molecule to which this compound is conjugated can slow down the reaction rate.[1] However, the PEG3 spacer in this compound is designed to mitigate this effect by providing a flexible linker that extends the reactive trans-cyclooctene (TCO) moiety away from potentially crowded molecular environments. This can improve the accessibility of the TCO group for reaction with a tetrazine.

Q2: How does the PEG3 spacer in this compound affect its properties?

A2: The polyethylene glycol (PEG) spacer in this compound offers several advantages in bioconjugation:

  • Reduces Steric Hindrance: The flexible PEG chain helps to minimize steric hindrance, which is particularly important when conjugating large biomolecules.[1][2]

  • Improves Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of this compound and the resulting conjugates.[2]

  • Minimizes Aggregation: For protein labeling, the PEG spacer can help to reduce the aggregation of the labeled proteins.

Q3: What is the expected reactivity of this compound compared to other TCO derivatives?

Q4: How can I conjugate this compound to my protein of interest?

A4: The primary amine group on this compound allows for its conjugation to carboxylic acid groups on a protein or other biomolecule using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency. A detailed protocol for this conjugation is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue: Slow or Incomplete TCO-Tetrazine Ligation
Possible Cause Recommended Solution
Steric Hindrance If you suspect steric hindrance from a bulky tetrazine or conjugation partner, consider using a TCO derivative with a longer PEG spacer (e.g., PEG12) to increase the distance between the reactive moieties.
Low Reactivity of Reaction Partners Ensure you are using a reactive tetrazine derivative. Electron-withdrawing groups on the tetrazine can increase the reaction rate. For highly sensitive applications requiring fast kinetics, consider using a more strained TCO derivative if possible.
Incorrect Buffer Conditions The TCO-tetrazine ligation is generally robust across a range of pH values (typically 6-9). However, ensure your buffer does not contain components that could interfere with the reaction.
Degradation of Reagents TCO derivatives can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metals. It is recommended to use freshly prepared solutions and store TCO reagents at -20°C, protected from light and moisture.
Issue: Low Yield During EDC Coupling of this compound
Possible Cause Recommended Solution
Hydrolysis of EDC/NHS EDC and NHS are moisture-sensitive. Ensure all reagents and solvents are anhydrous. Prepare EDC and NHS solutions immediately before use.
Suboptimal pH The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine of this compound is more efficient at a physiological pH (7.2-8.0). A two-step reaction with a pH adjustment can improve yields.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or carboxylates will compete with the desired reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.
Insufficient Molar Excess of Reagents Optimize the molar ratio of EDC, NHS, and this compound to the carboxyl groups on your biomolecule. A molar excess of the small molecule reagents is typically required.

Quantitative Data

The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with different tetrazines. While specific data for this compound is not available, this table provides a useful comparison of the relative reactivities of different TCO structures.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCOMethyl-substituted tetrazine~1000Aqueous Media
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO (sTCO)3,6-bisalkyl-tetrazine23,800 ± 40025% Acetonitrile/PBS
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water

Data compiled from multiple sources to show representative values.

Experimental Protocols

Protocol 1: EDC Coupling of this compound to a Protein

This protocol describes the conjugation of the amine group of this compound to carboxyl groups (e.g., on aspartic or glutamic acid residues) of a protein.

Materials:

  • Protein of interest with available carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into Activation Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add the EDC solution to the protein solution to a final concentration of 2-5 mM.

    • Add the Sulfo-NHS solution to the protein solution to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately desalt the activated protein using a desalting column equilibrated with Coupling Buffer (PBS).

  • Conjugation Reaction:

    • Immediately add the this compound solution to the desalted, activated protein. A 20- to 50-fold molar excess of this compound over the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted active esters.

  • Purification: Remove excess, unreacted this compound and other reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the fluorescence.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation and Ligation cluster_conjugation Step 1: Conjugation of this compound cluster_ligation Step 2: TCO-Tetrazine Ligation protein Protein with Carboxyl Groups activation Activate with EDC/Sulfo-NHS in MES Buffer (pH 6.0) protein->activation desalting1 Desalt to remove excess EDC/Sulfo-NHS activation->desalting1 conjugation React with this compound in PBS (pH 7.4) desalting1->conjugation quenching Quench with Tris Buffer conjugation->quenching purification1 Purify TCO-labeled Protein (SEC or Dialysis) quenching->purification1 tco_protein Purified TCO-labeled Protein purification1->tco_protein ligation Mix TCO-Protein and Tetrazine-Molecule tco_protein->ligation tetrazine Tetrazine-labeled Molecule tetrazine->ligation final_conjugate Final Bioconjugate ligation->final_conjugate

Caption: Workflow for protein modification and subsequent ligation.

troubleshooting_workflow Troubleshooting Slow TCO-Tetrazine Ligation start Slow or Incomplete Ligation check_sterics Is steric hindrance a likely issue? start->check_sterics check_reagents Are reagents active and at correct concentrations? check_sterics->check_reagents No solution_sterics Use longer PEG spacer or less bulky tetrazine check_sterics->solution_sterics Yes check_conditions Are reaction conditions (pH, buffer) optimal? check_reagents->check_conditions No solution_reagents Use fresh reagents, verify concentrations check_reagents->solution_reagents Yes solution_conditions Adjust pH and buffer composition check_conditions->solution_conditions Yes end Successful Ligation check_conditions->end No solution_sterics->end solution_reagents->end solution_conditions->end

Caption: A logical approach to troubleshooting ligation issues.

References

Technical Support Center: Storage and Handling of Tco Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tco (trans-cyclooctene) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper storage and handling of Tco reagents, along with troubleshooting advice to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid Tco reagents?

Solid Tco reagents, particularly Tco-NHS esters, should be stored at -20°C or colder in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[1][2] It is also crucial to protect them from light.[2] Crystalline derivatives of Tco are generally more stable and can be stored as solids for over a year in a refrigerator.[3]

Q2: What is the best way to prepare and store Tco reagent stock solutions?

It is highly recommended to prepare stock solutions of Tco reagents immediately before use.[1] Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). If you need to store the stock solution, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture. For Tco-NHS esters in DMSO, storage at -20°C for up to a month or -80°C for up to six months is possible if stored under nitrogen and protected from light.

Q3: My Tco reagent is in a vial. What precautions should I take before opening it?

Before opening a vial of Tco reagent, it is essential to allow it to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which can hydrolyze the reagent, especially if it is an NHS ester, rendering it inactive.

Q4: I am seeing low conjugation efficiency in my experiments. What could be the cause related to Tco reagent handling?

Low conjugation efficiency can stem from several factors related to the handling of your Tco reagent:

  • Hydrolysis: If the Tco reagent is an NHS ester, it may have hydrolyzed due to exposure to moisture. Ensure you are using anhydrous solvents and allowing the reagent vial to equilibrate to room temperature before opening.

  • Isomerization: Tco reagents can isomerize to their inactive cis-cyclooctene (CCO) form. This is often catalyzed by the presence of thiol-containing reducing agents like dithiothreitol (DTT).

  • Degradation: Prolonged exposure to light or elevated temperatures can also lead to reagent degradation.

Q5: Can I use DTT in my reaction buffer with Tco reagents?

It is strongly advised to avoid DTT when working with Tco reagents. DTT is a thiol-containing reducing agent that can promote the isomerization of the active trans-cyclooctene to the inactive cis-cyclooctene, which will not react with tetrazines.

Q6: Is there a more compatible reducing agent to use with Tco reagents?

Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is generally more compatible with Tco reagents as it does not promote the thiol-mediated isomerization. However, it is always recommended to perform a compatibility test for your specific experimental conditions.

Q7: How do freeze-thaw cycles affect my Tco reagent stock solution in DMSO?

While specific quantitative data on the impact of freeze-thaw cycles on Tco reagents is limited, it is a general best practice to avoid them. Each cycle increases the risk of introducing moisture into the solution, which can degrade the reagent. Aliquoting your stock solution into single-use volumes is the best way to mitigate this.

Data Presentation

Table 1: Recommended Storage Conditions for Tco Reagents

Reagent FormatStorage TemperatureStorage ConditionsShelf Life
Solid (crystalline)-20°CDesiccated, protected from light> 1 year
Solid (non-crystalline)≤ -20°CDesiccated, protected from lightShorter-term, use as soon as possible
Stock Solution (in anhydrous DMSO/DMF)-20°C to -80°CAliquoted, protected from light and moistureUp to 6 months at -80°C

Table 2: Stability of Tco Derivatives in the Presence of Thiols

Tco DerivativeConditionStabilityReference
d-TCO30 mM mercaptoethanol in CD3OD, pH 7.443% isomerization after 5 hours
s-TCO30 mM mercaptoethanol in CD3ODRapid isomerization after an 8-hour induction period
TCOAqueous buffered media, pH 7.5, 4°CStable for weeks
d-TCOPhosphate buffered D2O, pD 7.4, RTNo isomerization or decomposition after 14 days

Experimental Protocols

Protocol 1: Preparation of Tco-NHS Ester Stock Solution

Objective: To prepare a stock solution of a Tco-NHS ester for subsequent labeling reactions.

Materials:

  • Tco-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Argon or nitrogen gas (optional)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of Tco-NHS ester to equilibrate to room temperature for at least 20 minutes before opening.

  • Briefly centrifuge the vial to ensure all the solid reagent is at the bottom.

  • Under a dry atmosphere (e.g., in a glove box or under a stream of argon/nitrogen), carefully open the vial.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the Tco-NHS ester is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of Tco Reagents by HPLC

Objective: To quantify the stability of a Tco reagent under specific experimental conditions by monitoring its isomerization to CCO.

Materials:

  • Tco reagent stock solution (e.g., 10 mM in anhydrous DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reducing agents (e.g., DTT, TCEP) if testing compatibility

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile and water with 0.1% TFA)

Procedure:

  • Sample Preparation:

    • Control: Dilute the Tco reagent stock solution to a final concentration of 1 mM in the reaction buffer.

    • Test Condition(s): In separate tubes, add the Tco reagent to the reaction buffer containing the component to be tested (e.g., 10 mM DTT or 10 mM TCEP) to a final Tco concentration of 1 mM.

  • Incubation: Incubate all samples at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample and immediately quench any reaction if necessary (e.g., by dilution in the mobile phase).

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of acetonitrile in water (both with 0.1% TFA) to separate the Tco and potential CCO peaks.

    • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the Tco reagent and its CCO isomer (the CCO isomer typically has a different retention time).

    • Calculate the peak area for the Tco reagent at each time point.

    • Normalize the Tco peak area at each time point to the T=0 time point.

    • Plot the percentage of remaining Tco reagent against time to determine its stability under the tested conditions.

Visualizations

Storage_Handling_Workflow cluster_storage Long-term Storage cluster_preparation Preparation for Use cluster_use Experimental Use Solid_Reagent Solid Tco Reagent Equilibrate Equilibrate to RT Solid_Reagent->Equilibrate -20°C, Desiccated, Protected from Light Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Immediate_Use Immediate Use Stock_Solution->Immediate_Use Short_term_Storage Short-term Storage (Aliquoted, -20°C/-80°C) Stock_Solution->Short_term_Storage Troubleshooting_Low_Yield cluster_reagent Tco Reagent Integrity cluster_solution Potential Solutions Start Low Conjugation Yield Hydrolysis NHS Ester Hydrolysis? Start->Hydrolysis Isomerization Tco Isomerization? Start->Isomerization Degradation Light/Heat Degradation? Start->Degradation Check_Handling Use Anhydrous Solvent, Equilibrate Before Opening Hydrolysis->Check_Handling Avoid_Thiols Avoid DTT, Use TCEP Instead Isomerization->Avoid_Thiols Protect_Reagent Store Properly, Protect from Light Degradation->Protect_Reagent

References

Validation & Comparative

comparing (S)-Tco-peg3-NH2 to other Tco linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (S)-Tco-peg3-NH2 and Other Tco Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs). The trans-cyclooctene (Tco) linker, which reacts with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers a powerful bioorthogonal ligation strategy. This guide provides an objective comparison of this compound with other Tco linkers, focusing on their performance and supported by experimental data.

Introduction to Tco Linkers

Trans-cyclooctenes are strained alkenes that exhibit remarkable reactivity towards tetrazines in a catalyst-free "click chemistry" reaction. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, making it ideal for conjugating molecules in complex biological environments. The inclusion of a polyethylene glycol (PEG) spacer, as in this compound, can enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugate.

Structural Features and Isomerism

Tco linkers exist as stereoisomers, with the substituent on the cyclooctene ring being in either an axial or equatorial position. The axial isomer is generally more reactive due to higher ring strain, but this increased reactivity is often associated with lower stability. The (S)-configuration in this compound refers to the stereochemistry at the carbon atom bearing the PEG-NH2 group.

Performance Comparison of Tco Linkers

The performance of Tco linkers can be evaluated based on several key parameters: reaction kinetics, stability, and the influence of the PEG spacer on bioconjugation efficiency.

Reaction Kinetics
Tco DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCOMethyl-substituted tetrazine~1000Aqueous Media
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
Conformationally strained TCO3,6-bisalkyl-tetrazine420 ± 49Acetonitrile
Conformationally strained TCO3,6-bisalkyl-tetrazine23,800 ± 40025% Acetonitrile/PBS
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-

A Head-to-Head Comparison of Protein Labeling Strategies: (S)-Tco-peg3-NH2 versus NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protein Labeling Chemistry

The covalent modification of proteins is a fundamental technique in biomedical research and therapeutic development, enabling the attachment of probes, drugs, and other functionalities to proteins of interest. The choice of labeling chemistry is critical, influencing the specificity, efficiency, and potential impact on protein function. This guide provides an objective comparison between a modern, two-step bioorthogonal labeling strategy using (S)-Tco-peg3-NH2 and the conventional one-step labeling method employing N-hydroxysuccinimide (NHS) esters.

Executive Summary

This compound represents a two-step labeling approach. First, the primary amine of the linker is conjugated to the protein, typically to carboxyl groups on aspartate or glutamate residues using carbodiimide chemistry. This introduces a trans-cyclooctene (TCO) moiety onto the protein. The TCO group then undergoes a highly specific and rapid bioorthogonal "click" reaction with a tetrazine-functionalized molecule of interest. This method offers high specificity in the second step and temporal control over the final labeling.

NHS esters, in contrast, are amine-reactive reagents that directly label proteins in a single step by forming stable amide bonds with the N-terminus and the side chains of lysine residues. This method is widely used due to its simplicity. However, the presence of multiple lysine residues on the surface of most proteins can lead to a heterogeneous population of labeled products, potentially affecting protein function and complicating analysis.

The selection between these two methodologies depends on the specific experimental requirements, including the need for site-specificity, control over the labeling process, and the complexity of the biological system.

Mechanism of Action

NHS Ester Labeling: This is a direct acylation reaction where the NHS ester reacts with primary amines on the protein to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The reaction is typically performed in a single step under slightly alkaline conditions.

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Diagram 1. NHS Ester Protein Labeling Mechanism.

This compound Two-Step Labeling: This is a bioorthogonal strategy involving two distinct chemical steps.

  • Protein Modification: The amine group of this compound is covalently attached to the protein. A common method is the activation of protein carboxyl groups (aspartic and glutamic acid residues) with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3][4] This forms an amine-reactive NHS ester intermediate on the protein, which then reacts with the primary amine of the TCO-PEG linker to form a stable amide bond.

  • Bioorthogonal Ligation: The TCO-modified protein is then specifically and rapidly labeled by reacting it with a molecule carrying a tetrazine (Tz) moiety.[5] This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) is highly efficient and proceeds under physiological conditions without interfering with native biological processes.

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Diagram 2. this compound Two-Step Labeling Mechanism.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the two labeling methods.

FeatureThis compound (Two-Step Labeling)NHS Ester (One-Step Labeling)
Target Residues Primarily carboxyl groups (Asp, Glu) for initial linker conjugation.Primary amines (Lys, N-terminus).
Specificity High in the second (click) step. The initial EDC/NHS step can target multiple carboxyl groups.Moderate to low, targets all accessible primary amines, often leading to heterogeneity.
Reaction Steps Two sequential steps: protein modification and bioorthogonal ligation.One step.
Reaction Conditions Step 1 (EDC/NHS): pH 4.5-7.2. Step 2 (TCO-Tz): pH 4.0-9.0, aqueous buffers.pH 7.2-9.0, aqueous buffers.
Reaction Speed Step 1: 15 min - 2 hours. Step 2 (TCO-Tz): Extremely fast (minutes to 2 hours), with second-order rate constants up to 10^6 M⁻¹s⁻¹.30 minutes to 2 hours.
Overall Efficiency Dependent on the yield of two consecutive reactions. EDC/NHS coupling efficiency can vary (e.g., 50-70%), while the TCO-Tz reaction is often near-quantitative (>95%).Variable, dependent on protein concentration, pH, and number of accessible amines. Hydrolysis of the NHS ester is a competing reaction that can lower yield.
Stability of Linkage Stable amide bond from the first step and a very stable dihydropyridazine from the second step.Stable amide bond.
Potential for Side Reactions EDC can form N-acylurea adducts and cross-link proteins if not controlled.Hydrolysis of the NHS ester is the primary side reaction.
Impact on Protein Function Potentially less impact due to the bioorthogonal nature of the final labeling step. However, the initial EDC/NHS reaction can alter protein charge and conformation.Heterogeneous labeling of multiple lysines can potentially disrupt protein structure, function, or binding sites.

Experimental Protocols

Protocol 1: Protein Labeling with this compound via EDC/NHS Chemistry

This protocol describes the initial modification of a protein with the this compound linker.

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Desalting column.

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in cold Activation Buffer. Prepare a solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Protein Activation: Add a 10- to 20-fold molar excess of EDC and sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: Add a 20- to 50-fold molar excess of the this compound solution to the activated protein. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the second step, where the TCO-modified protein is labeled with a tetrazine-functionalized molecule.

Materials:

  • TCO-modified protein from Protocol 1.

  • Tetrazine-functionalized molecule of interest (e.g., fluorophore, biotin, drug).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Prepare Reactants: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein in the Reaction Buffer.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine. The reaction progress can often be monitored by the disappearance of the tetrazine's color.

  • Purification (Optional): If necessary, purify the final labeled protein conjugate from unreacted tetrazine using a desalting column.

Protocol 3: Protein Labeling with NHS Ester

This protocol describes the direct labeling of a protein using an NHS ester-activated molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester-activated molecule (e.g., fluorophore-NHS ester).

  • Labeling Buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.3-8.5.

  • Anhydrous DMSO or DMF.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Desalting column.

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if the label is fluorescent.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

Experimental Workflows

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Experimental_Workflows cluster_TCO This compound Labeling Workflow cluster_NHS NHS Ester Labeling Workflow TCO_Start Protein in Amine-Free Buffer TCO_Activate Activate Carboxyls (EDC/Sulfo-NHS) TCO_Start->TCO_Activate TCO_Conjugate Add this compound TCO_Activate->TCO_Conjugate TCO_Quench1 Quench Reaction TCO_Conjugate->TCO_Quench1 TCO_Purify1 Purify TCO-Protein TCO_Quench1->TCO_Purify1 TCO_Click Add Tetrazine-Molecule TCO_Purify1->TCO_Click TCO_Purify2 Purify Final Conjugate (Optional) TCO_Click->TCO_Purify2 TCO_End Labeled Protein TCO_Purify2->TCO_End NHS_Start Protein in Amine-Free Buffer NHS_pH Adjust pH to 8.3-8.5 NHS_Start->NHS_pH NHS_Add Add NHS Ester NHS_pH->NHS_Add NHS_Quench Quench Reaction NHS_Add->NHS_Quench NHS_Purify Purify Labeled Protein NHS_Quench->NHS_Purify NHS_End Labeled Protein NHS_Purify->NHS_End

Diagram 3. Comparative experimental workflows.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

Proteins labeled using these methods are frequently used to study cellular signaling. The Receptor Tyrosine Kinase (RTK) pathway is a common subject of such investigations, where labeled ligands or antibodies are used to track receptor internalization, dimerization, and downstream signaling events.

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RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK_Monomer RTK Monomers Ligand->RTK_Monomer Binding RTK_Dimer RTK Dimerization & Autophosphorylation RTK_Monomer->RTK_Dimer Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK_Dimer->Adaptor Recruitment Ras Ras Activation (GDP -> GTP) Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Translocation Response Cellular Response (Proliferation, Survival) Transcription->Response

Diagram 4. Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

Both this compound and NHS esters are powerful tools for protein labeling, each with distinct advantages and disadvantages. NHS esters offer a simple, one-step procedure but at the cost of specificity, which can lead to product heterogeneity and potential loss of protein function. The two-step bioorthogonal approach using this compound provides greater control and specificity in the final labeling step due to the highly selective nature of the TCO-tetrazine reaction. While this method involves a more complex workflow, the resulting homogeneously labeled protein population can be highly advantageous for quantitative studies and applications where preserving protein function is paramount. The choice between these methods should be guided by the specific requirements of the experiment, balancing the need for simplicity against the demand for precision and control.

References

The Influence of PEG Linker Length on the Performance of Tco Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, the inverse-electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (Tco) and tetrazine stands out for its exceptional speed and bioorthogonality. Tco-containing reagents, particularly those functionalized with polyethylene glycol (PEG) linkers, are pivotal tools for researchers in drug development and diagnostics. The length of the PEG linker is a critical design parameter that significantly influences the physicochemical properties and in vivo behavior of the resulting bioconjugates. This guide provides a comparative analysis of Tco reagents with different PEG linker lengths, supported by experimental data, to facilitate the selection of the optimal reagent for specific research needs.

Impact of PEG Linker Length on Key Performance Parameters

The incorporation of PEG linkers of varying lengths into Tco reagents has a profound impact on several key performance indicators, including solubility, reaction kinetics, stability, and the in vivo disposition of the conjugated biomolecule. A judicious choice of PEG linker length is often a trade-off to achieve the desired balance of these properties.

Data Summary of Physicochemical and Kinetic Properties

The following table summarizes the general trends and quantitative data on the impact of PEG linker length on the performance of Tco reagents.

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG1, PEG4)Long PEG Linker (e.g., PEG8, PEG12)Data Highlights & Citations
Hydrophilicity/Solubility LowModerateHighIncreasing PEG length enhances hydrophilicity and solubility in aqueous buffers, which can prevent aggregation of hydrophobic payloads.[1][2]
Lipophilicity (logD) HighModerateLowProbes without PEG linkers are generally more lipophilic. Increasing PEG length decreases lipophilicity.[3]
Reaction Kinetics (k₂) with Tetrazine FastGenerally Fast, can be enhancedMay be slightly reducedWhile the intrinsic reactivity of the Tco core is the primary driver, a short PEG linker can improve reactivity by enhancing solubility and reducing steric hindrance.[4] Very long linkers might slightly decrease kinetics due to increased steric hindrance.[5] The second-order rate constants for Tco-tetrazine ligation can range from ~1 to over 10⁶ M⁻¹s⁻¹. For a Me4Pyr-Tz with a TCO-PEG₄, a rate constant of 69,400 M⁻¹s⁻¹ in DPBS has been reported.
Stability in Aqueous Buffer ModerateImprovedImprovedPEGylation can enhance the stability of the Tco group in aqueous solutions. However, Tco reagents are generally recommended for short-term storage in solution due to potential isomerization to the unreactive cis-cyclooctene (CCO). Shorter linkers have been shown to stabilize the metabolic fraction of TCO.
Non-specific Binding HigherReducedSignificantly ReducedThe hydrophilic nature of longer PEG chains creates a hydration shell that can minimize non-specific binding of the conjugate to proteins and cell surfaces.
In Vivo Performance of Tco-PEG Conjugates

The length of the PEG linker significantly influences the pharmacokinetic and pharmacodynamic properties of biomolecules conjugated with Tco reagents.

In Vivo ParameterNo PEG LinkerShort PEG Linker (e.g., PEG1, PEG4)Long PEG Linker (e.g., PEG8, PEG12)Data Highlights & Citations
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation half-life of the conjugated molecule by increasing its hydrodynamic radius, which reduces renal clearance.
Tumor/Target Uptake VariablePotentially ImprovedCan be ReducedWhile longer circulation can lead to increased accumulation at the target site (EPR effect), excessively long linkers might sterically hinder the interaction of the targeting molecule with its receptor.
Immunogenicity HigherReducedSignificantly ReducedThe "stealth" properties of PEG linkers can shield the conjugated biomolecule from the immune system, reducing its immunogenicity.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and validation of Tco reagents with different PEG linker lengths.

Protocol 1: General Procedure for Labeling Proteins with Tco-PEGn-NHS Ester

This protocol outlines the steps for conjugating a Tco-PEGn-NHS ester to a primary amine-containing protein, such as an antibody.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Tco-PEGn-NHS ester (e.g., Tco-PEG4-NHS, Tco-PEG12-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Tco-PEGn-NHS Ester Solution Preparation: Immediately before use, dissolve the Tco-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tco-PEGn-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted Tco-PEGn-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Monitoring Tco-Tetrazine Ligation Kinetics by UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constant of the Tco-tetrazine reaction.

Materials:

  • Tco-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solutions: Prepare stock solutions of the Tco and tetrazine reagents in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a quartz cuvette, dilute the Tco reagent in the reaction buffer to a known concentration.

  • Initiate Reaction: Start the spectrophotometer measurement and add the tetrazine solution to the cuvette, ensuring rapid mixing. The final concentrations should be in the low micromolar range.

  • Monitor Absorbance: Record the decrease in the characteristic absorbance of the tetrazine (typically between 510-550 nm) over time.

  • Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) can then be calculated.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the interplay of different factors in the selection of a Tco-PEG linker.

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling Tco Labeling cluster_ligation Tco-Tetrazine Ligation p1 Protein in Amine Buffer p2 Buffer Exchange (e.g., PBS) p1->p2 Dialysis or Desalting reaction Labeling Reaction (RT, 30-60 min) p2->reaction tco_reagent Tco-PEGn-NHS in DMSO tco_reagent->reaction quench Quench Reaction (Tris buffer) reaction->quench purify Purification (Desalting) quench->purify tco_protein Tco-labeled Protein purify->tco_protein ligation_reaction Click Reaction (RT, <2h) tco_protein->ligation_reaction tz_molecule Tetrazine Molecule tz_molecule->ligation_reaction conjugate Final Conjugate ligation_reaction->conjugate

Caption: Experimental workflow for protein conjugation using Tco-PEGn-NHS esters.

linker_selection_logic cluster_properties Desired Properties cluster_linker_choice PEG Linker Length Choice start Select Tco-PEGn Linker solubility High Solubility start->solubility kinetics Fast Kinetics start->kinetics stability High Stability start->stability invivo Long in vivo Half-life start->invivo low_binding Low Non-specific Binding start->low_binding long_peg Long PEG (e.g., PEG8, PEG12) solubility->long_peg Increases with length short_peg Short PEG (e.g., PEG1, PEG4) kinetics->short_peg Generally faster stability->long_peg Generally improves invivo->long_peg Increases with length low_binding->long_peg Decreases with length

Caption: Logical considerations for selecting a Tco-PEG linker based on desired properties.

Conclusion

The choice of PEG linker length in Tco reagents is a critical parameter that must be carefully considered to optimize the performance of the resulting bioconjugate. Shorter PEG linkers are often favored when rapid reaction kinetics are paramount and hydrophilicity is less of a concern. Conversely, longer PEG linkers are advantageous for improving the solubility, stability, and in vivo circulation time of the conjugate, which can be particularly important for therapeutic applications. However, the potential for steric hindrance with very long linkers should be evaluated. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and application of Tco-based bioconjugation strategies.

References

Performance of (S)-Tco-peg3-NH2 in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision that influences the efficiency, specificity, and potential cytotoxicity of cell-based assays and targeted therapies. This guide provides an objective comparison of (S)-Tco-peg3-NH2, a trans-cyclooctene (TCO)-based linker, with other common alternatives. The information presented is supported by experimental data from various studies to facilitate an informed choice for your specific research needs.

This compound is a heterobifunctional linker that utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO group and a tetrazine. This "click chemistry" reaction is renowned for its exceptionally fast kinetics and biocompatibility, making it a powerful tool for live-cell imaging, drug delivery, and the construction of antibody-drug conjugates (ADCs). The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances its water solubility and minimizes steric hindrance.

Comparison with Alternative Bioorthogonal Linkers

The primary alternatives to TCO-based linkers for copper-free click chemistry are those based on cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Key Performance Characteristics:

FeatureThis compound (iEDDA)DBCO-based Linkers (SPAAC)BCN-based Linkers (SPAAC)
Reaction Kinetics Exceptionally fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[1][2]Fast (k₂ ≈ 1 M⁻¹s⁻¹)Moderate (k₂ ≈ 0.1 M⁻¹s⁻¹)
Reaction Partners TetrazinesAzidesAzides
Biocompatibility High; no catalyst required.High; no catalyst required.High; no catalyst required.
Stability Good; some TCO isomers can be sensitive to thiols. The PEG linker can improve stability and reactivity by preventing hydrophobic interactions[3].Generally good; can be less stable in the presence of thiols compared to BCN.Generally more stable in the presence of thiols compared to DBCO.
Solubility Enhanced by the PEG3 spacer.Can be enhanced with PEG spacers.Can be enhanced with PEG spacers.
Applications Live-cell imaging, pretargeted therapy, ADC development, proteomics.Live-cell labeling, proteomics, synthesis of bioconjugates.Live-cell labeling, proteomics, synthesis of bioconjugates.

Performance Data in Different Cell Lines

While a single study directly comparing the cytotoxicity and labeling efficiency of this compound across a wide range of cell lines is not available, the following tables synthesize data from multiple sources to provide a comparative overview.

Table 1: Cytotoxicity of Bioorthogonal Linkers in Various Cell Lines

The cytotoxicity of the linker itself is a critical parameter. Ideally, the linker should have minimal impact on cell viability. The following data, extrapolated from studies on similar compounds, gives an indication of the expected cytotoxicity.

Cell LineLinker TypeAssayIC50 ValueReference
HeLa (Cervical Cancer)TCO-Doxorubicin ProdrugCCK-8>10 µM (for the linker-prodrug)[4]
A549 (Lung Cancer)TCO-Doxorubicin ProdrugCCK-8~4.76 µM (for the linker-prodrug)[4]
MCF-7 (Breast Cancer)General Synthetic DerivativesMTTVarious (µM range)
MDA-MB-231 (Breast Cancer)General Synthetic DerivativesMTTVarious (µM range)
HEK293 (Human Embryonic Kidney)General Chemical LibrariesVariousNot specified for TCO linkers

Note: The IC50 values are highly dependent on the specific compound, cell line, and assay conditions. The data for TCO-Doxorubicin reflects the cytotoxicity of the entire prodrug, not just the linker. General synthetic derivatives are included to provide a context for typical cytotoxicity ranges in these cell lines.

Table 2: Labeling Efficiency and Performance in Different Cell Lines

The efficiency of labeling is a key performance indicator, reflecting how well the linker facilitates the attachment of a probe to its target.

Cell LineApplicationLinker SystemOutcomeReference
HeLa, A549, HCT116, MDA-MB-231 Cell surface glycan labelingTetrazine-TCOEfficient labeling observed in all cell lines, with MDA-MB-231 showing the highest fluorescence.
SKBR-3 (Breast Cancer)Pre-targeted cell labelingTCO-tetrazine vs. DBCO-azideBoth systems were shown to be mutually orthogonal and effective for cell surface labeling.
HEK293T/17 Ion channel surface labelingTCO-tetrazineRapid and maximal labeling achieved within 3 minutes.
A431 (Squamous Carcinoma)In situ cell targetingNorbornene-TetrazineEfficient labeling of cell surface receptors demonstrated.

Experimental Protocols

The following are generalized protocols for assessing the performance of this compound in cell lines.

Protocol 1: Quantification of Cell Surface Labeling Efficiency by Flow Cytometry

This protocol allows for the quantitative comparison of the labeling efficiency of this compound with an alternative linker like DBCO-PEG3-NH2.

Materials:

  • Cell line of interest (e.g., MCF-7, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Alternative linker (e.g., DBCO-PEG3-NH2)

  • NHS-ester functionalized molecule for cell surface amine labeling (e.g., Biotin-NHS)

  • Tetrazine-fluorophore (for TCO labeling)

  • Azide-fluorophore (for DBCO labeling)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to a density of approximately 1 x 10⁶ cells/mL.

  • Modification of Cell Surface Amines: a. Wash cells twice with cold PBS. b. Resuspend cells in PBS at 1 x 10⁷ cells/mL. c. Add a 20-fold molar excess of the amine-reactive linker (this compound or DBCO-PEG3-NH2) and incubate for 30 minutes at 4°C. d. Wash cells three times with cold PBS to remove excess linker.

  • Bioorthogonal Labeling: a. Resuspend the modified cells in complete medium. b. Add the corresponding fluorescent probe (e.g., 10 µM Tetrazine-Alexa Fluor 488 for TCO-modified cells, or 10 µM Azide-Alexa Fluor 488 for DBCO-modified cells). c. Incubate for 30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: a. Wash cells twice with cold PBS. b. Resuspend cells in flow cytometry buffer (e.g., PBS with 1% BSA). c. Analyze the fluorescence intensity of the cell population using a flow cytometer. d. Compare the mean fluorescence intensity of cells labeled with this compound versus the alternative linker.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). c. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control). d. Incubate for 24-72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing the Workflow and Pathways

To better illustrate the processes described, the following diagrams are provided in DOT language for Graphviz.

Experimental Workflow for Labeling Efficiency

G Experimental Workflow for Comparing Labeling Efficiency cluster_0 Cell Preparation cluster_1 Cell Surface Modification cluster_2 Bioorthogonal Labeling cluster_3 Analysis A Culture Cells B Wash with PBS A->B C Incubate with This compound B->C D Incubate with Alternative Linker B->D E Add Tetrazine-Fluorophore C->E F Add Azide-Fluorophore D->F G Wash and Resuspend E->G F->G H Flow Cytometry Analysis G->H I Compare Mean Fluorescence Intensity H->I

Caption: Workflow for comparing cell surface labeling efficiency.

TCO-Tetrazine Ligation Signaling Pathway

G TCO-Tetrazine Bioorthogonal Reaction TCO This compound on Cell Surface Protein Reaction Inverse Electron Demand Diels-Alder Reaction TCO->Reaction Tetrazine Tetrazine-Fluorophore Tetrazine->Reaction Product Stable Covalent Bond (Fluorescently Labeled Protein) Reaction->Product N2 release

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.

Logical Relationship for Linker Selection

G Decision Tree for Linker Selection Start Application Requirement Kinetics Fast Kinetics Critical? Start->Kinetics Thiol High Thiol Environment? Kinetics->Thiol No UseTCO Use this compound Kinetics->UseTCO Yes UseDBCO Consider DBCO Linker Thiol->UseDBCO No UseBCN Consider BCN Linker Thiol->UseBCN Yes

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Tco-peg3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, use, and disposal of (S)-Tco-peg3-NH2 are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed procedures for personal protective equipment, operational handling, and waste management to support researchers, scientists, and drug development professionals.

This compound is a chemical compound utilized in bioconjugation and other advanced research applications. Due to its reactive nature, adherence to strict safety protocols is paramount to prevent potential exposure and ensure a safe laboratory environment. The following guidelines are based on established safety data sheets and best practices for handling similar chemical reagents.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against accidental exposure. The recommended PPE is designed to protect the skin, eyes, and respiratory system.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesWear suitable gloves, such as nitrile or neoprene.
Eye/Face Protection Safety gogglesWear tight-sealing safety goggles.[1]
Skin and Body Protection Protective clothingWear a lab coat, long pants, and closed-toe shoes.
Respiratory Protection Respirator (if needed)In case of insufficient ventilation, use a NIOSH-approved respirator.[1]

It is imperative to inspect all PPE for integrity before each use and to follow proper procedures for donning and doffing to avoid cross-contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures compliance with safety regulations.

Experimental Workflow:

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up well-ventilated workspace (fume hood) prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in appropriate solvent prep_weigh->handle_dissolve handle_reaction Perform experimental reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate glassware and surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_segregate->cleanup_dispose

Caption: This diagram illustrates the sequential steps for the safe handling of this compound.

Detailed Methodologies:

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Use personal protective equipment as specified in the table above.[1]

    • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[1]

    • Prevent the formation of dust and aerosols during handling.

  • Storage:

    • Store the compound in a dry, cool, and well-ventilated place.[1]

    • Keep the container tightly closed to prevent moisture and air sensitivity.

  • Disposal:

    • The generation of waste should be minimized wherever possible.

    • Dispose of unused material and its container in accordance with approved disposal techniques, following all local, state, and federal regulations.

    • Do not dispose of the chemical down the drain or into the environment.

    • Segregate chemical waste from other laboratory waste to prevent accidental mixing of incompatible materials.

First-Aid Measures:

In the event of exposure, the following first-aid measures should be taken:

  • Inhalation: While not expected to be a primary hazard under normal use, if respiratory irritation occurs, move the individual to fresh air. If symptoms persist, consult a physician.

  • Skin Contact: Rinse the affected area with plenty of water. Immediate medical attention is generally not required.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.

  • Ingestion: Ingestion is not an anticipated route of exposure in a laboratory setting. If it occurs and the person feels unwell, seek medical advice.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.